Product packaging for alpha-Bourbonene(Cat. No.:)

alpha-Bourbonene

Cat. No.: B1203144
M. Wt: 204.35 g/mol
InChI Key: FAIMMSRDTUMTQR-UHFFFAOYSA-N
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Description

Alpha-Bourbonene, also known as Α-bourbonene, belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been primarily detected in saliva. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, this compound can be found in common oregano and sweet bay. This makes this compound a potential biomarker for the consumption of these food products.
This compound is a sesquiterpenoid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24 B1203144 alpha-Bourbonene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

3,7-dimethyl-10-propan-2-yltricyclo[5.3.0.02,6]dec-3-ene

InChI

InChI=1S/C15H24/c1-9(2)11-7-8-15(4)12-6-5-10(3)13(12)14(11)15/h5,9,11-14H,6-8H2,1-4H3

InChI Key

FAIMMSRDTUMTQR-UHFFFAOYSA-N

SMILES

CC1=CCC2C1C3C2(CCC3C(C)C)C

Canonical SMILES

CC1=CCC2C1C3C2(CCC3C(C)C)C

Origin of Product

United States

Foundational & Exploratory

The Uncharted Path: A Technical Guide to the Putative Biosynthesis of Alpha-Bourbonene in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-bourbonene, a sesquiterpenoid of interest for its aromatic properties and potential biological activities, is found in a variety of plant species. Despite its presence in numerous essential oils, the specific biosynthetic pathway and the enzymes responsible for its production in plants remain uncharacterized. This technical guide consolidates the current, albeit limited, knowledge on this compound and provides a putative biosynthetic pathway based on established principles of sesquiterpene biosynthesis. Furthermore, this document outlines a comprehensive experimental workflow for the identification, cloning, and characterization of a candidate this compound synthase. This guide aims to serve as a foundational resource for researchers seeking to elucidate the biosynthesis of this intriguing natural product.

Introduction

Sesquiterpenes are a diverse class of C15 isoprenoids synthesized in plants, playing crucial roles in defense, communication, and as precursors to various secondary metabolites. This compound is a tricyclic sesquiterpene that contributes to the characteristic aroma of many essential oils. While its chemical structure is well-defined, the genetic and enzymatic machinery driving its formation is yet to be discovered. Understanding the biosynthesis of this compound is a critical step towards its sustainable production through metabolic engineering and exploring its potential applications in the pharmaceutical and fragrance industries. This whitepaper presents a hypothetical biosynthetic pathway and a detailed research roadmap to guide future investigations into the production of this compound in plants.

Quantitative Data on this compound Occurrence

While a dedicated this compound synthase has not been identified, the compound has been quantified as a component of essential oils from various plant species. The following table summarizes some of the reported quantitative data.

Plant SpeciesPlant PartExtraction Methodα-Bourbonene Percentage of Essential OilReference
Sideritis montanaAerial partsHydrodistillation2.20%[1]
Sideritis scardicaAerial partsHydrodistillation0.70%[1]
Pelargonium graveolens cv. BourbonNot specifiedNot specifiedPresent (qualitative)[2]
Piper nigrumDried seedsHydrodistillation8.47% (as beta-bourbonene)[3]

Note: The data for Piper nigrum refers to beta-bourbonene, a closely related isomer. The presence of one isomer often suggests the potential for the other to be present or for their synthases to be evolutionarily related.

Putative Biosynthesis Pathway of this compound

The biosynthesis of all sesquiterpenes in plants originates from farnesyl diphosphate (FPP), which is produced through the mevalonate (MVA) and/or the methylerythritol phosphate (MEP) pathways. The conversion of FPP to the vast array of sesquiterpene skeletons is catalyzed by a diverse family of enzymes known as sesquiterpene synthases (sesqui-TPS).

The formation of the tricyclic bourbonene skeleton is proposed to proceed through a series of carbocationic rearrangements initiated by the ionization of FPP. A putative this compound synthase would catalyze this complex cyclization cascade.

alpha_bourbonene_biosynthesis FPP Farnesyl Diphosphate (FPP) aBS putative This compound Synthase (aBS) FPP->aBS NPP Nerolidyl Diphosphate (intermediate) Carbocation1 Farnesyl Cation Carbocation2 Bisabolyl Cation Carbocation1->Carbocation2 Cyclization Carbocation3 Bourbonene Cation Carbocation2->Carbocation3 Rearrangement & Cyclization aBourbonene This compound Carbocation3->aBourbonene Deprotonation aBS->Carbocation1 -OPP

Caption: Putative biosynthesis pathway of this compound from FPP.

Experimental Protocols for Identification and Characterization of this compound Synthase

The following outlines a generalized experimental workflow to identify and characterize a candidate this compound synthase from a plant known to produce this compound.

Step 1: Plant Material and RNA Extraction
  • Selection of Plant Tissue: Choose a plant species and tissue with high levels of this compound, such as the leaves or flowers of Sideritis montana.

  • RNA Extraction: Extract total RNA from the selected tissue using a commercially available plant RNA extraction kit or a CTAB-based protocol. The quality and integrity of the RNA are crucial for downstream applications and should be assessed by spectrophotometry and gel electrophoresis.

Step 2: Transcriptome Sequencing and Candidate Gene Identification
  • RNA Sequencing (RNA-Seq): Perform deep sequencing of the extracted RNA to generate a comprehensive transcriptome.

  • De Novo Assembly and Annotation: If a reference genome is unavailable, assemble the transcriptome de novo. Annotate the assembled transcripts by sequence homology searches against public databases (e.g., NCBI non-redundant protein database, Pfam).

  • Candidate Gene Selection: Identify transcripts annotated as "terpene synthase" or "sesquiterpene synthase." Prioritize candidates that show high expression levels in the this compound-producing tissue.

Step 3: Gene Cloning and Heterologous Expression
  • Full-Length cDNA Cloning: Design primers based on the candidate transcript sequences to amplify the full-length coding DNA sequence (CDS) from a cDNA library.

  • Vector Construction: Clone the amplified CDS into a bacterial expression vector (e.g., pET series) that allows for the production of a recombinant protein, often with a purification tag (e.g., His-tag).

  • Heterologous Expression: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Induce protein expression under optimized conditions (e.g., temperature, IPTG concentration).

Step 4: In Vitro Enzyme Assays
  • Protein Purification: Purify the recombinant protein using an appropriate chromatography method (e.g., nickel-affinity chromatography for His-tagged proteins).

  • Enzyme Assay: Incubate the purified protein with the substrate, farnesyl diphosphate (FPP), in a suitable buffer containing a divalent cation (typically Mg²⁺).

  • Product Analysis: Extract the reaction products with an organic solvent (e.g., hexane) and analyze them by gas chromatography-mass spectrometry (GC-MS).

  • Product Identification: Compare the mass spectrum and retention time of the enzymatic product with that of an authentic this compound standard to confirm the identity of the product.

experimental_workflow Plant Plant Tissue (e.g., Sideritis montana) RNA Total RNA Extraction Plant->RNA RNASeq RNA Sequencing (Transcriptomics) RNA->RNASeq Bioinformatics Bioinformatic Analysis (Gene Annotation & Selection) RNASeq->Bioinformatics Candidate Candidate Terpene Synthase Genes Bioinformatics->Candidate Cloning Gene Cloning & Vector Construction Candidate->Cloning Expression Heterologous Expression in E. coli Cloning->Expression Purification Protein Purification Expression->Purification Assay In Vitro Enzyme Assay with FPP Purification->Assay Analysis GC-MS Analysis Assay->Analysis Identification Product Identification (this compound) Analysis->Identification

Caption: Experimental workflow for identifying an this compound synthase.

Conclusion and Future Outlook

The biosynthesis of this compound in plants represents a significant knowledge gap in the field of specialized plant metabolism. The putative pathway and experimental roadmap presented in this guide provide a solid foundation for future research aimed at closing this gap. The successful identification and characterization of an this compound synthase will not only illuminate a novel branch of sesquiterpene biosynthesis but also open the door to the biotechnological production of this valuable compound. Further research should also focus on the regulatory mechanisms governing the expression of the this compound synthase gene and the subcellular localization of the enzyme to gain a complete picture of its in vivo function.

References

An In-Depth Technical Guide to the Stereoisomers and Enantiomers of α-Bourbonene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of α-bourbonene, a sesquiterpenoid of interest in natural product chemistry and potentially in drug development. Due to the limited availability of public data, this document focuses on the foundational aspects of α-bourbonene's stereoisomerism, the general principles of its synthesis and analysis, and potential avenues for future research.

Introduction to α-Bourbonene

α-Bourbonene is a tricyclic sesquiterpene with the chemical formula C₁₅H₂₄ and a molecular weight of 204.35 g/mol .[1] Its structure, characterized by a cyclobutane ring fused to a cyclopentane and a cyclopentene ring, gives rise to multiple stereocenters, and consequently, a number of stereoisomers. These isomers can exhibit distinct biological activities, making their individual study crucial for applications in pharmacology and medicinal chemistry.

Stereoisomers and Enantiomers of α-Bourbonene

One documented stereoisomer is 1,5-di-epi-bourbonene .[2] The "epi" designation indicates a difference in the configuration at two of the stereocenters relative to the parent α-bourbonene structure.

The existence of enantiomers, (+)-α-bourbonene and (-)-α-bourbonene, is implied by the successful asymmetric synthesis of related bourbonene compounds, such as (-)-β-bourbonene.[3] However, specific optical rotation values for the enantiomers of α-bourbonene are not consistently reported in publicly accessible literature.

Table 1: Physicochemical Properties of α-Bourbonene

PropertyValueReference
Molecular FormulaC₁₅H₂₄[1]
Molecular Weight204.35 g/mol [1]
Boiling Point254.00 to 256.00 °C @ 760.00 mm Hg[4]
Flash Point221.00 °F (105.00 °C)[4]
SolubilitySoluble in alcohol; Insoluble in water[4]
Optical RotationNot Available

Experimental Protocols

Detailed, validated experimental protocols for the enantioselective synthesis and chiral separation of α-bourbonene stereoisomers are not extensively detailed in publicly available sources. However, based on established methodologies for other chiral terpenes, the following general procedures can be outlined.

Enantioselective Synthesis

The enantioselective synthesis of α-bourbonene would likely involve a chiral catalyst or a chiral auxiliary to control the stereochemistry of key bond-forming reactions. A plausible synthetic strategy could involve a stereocontrolled intramolecular [2+2] photocycloaddition, a reaction known to be effective in the synthesis of the bourbonene skeleton.

Conceptual Experimental Workflow for Enantioselective Synthesis:

G cluster_start Starting Material Preparation cluster_synthesis Key Stereoselective Step cluster_workup Purification and Characterization Acyclic Precursor Acyclic Precursor Intramolecular [2+2] Photocycloaddition Intramolecular [2+2] Photocycloaddition Acyclic Precursor->Intramolecular [2+2] Photocycloaddition Chiral Catalyst/Auxiliary Chiral Catalyst/Auxiliary Chiral Catalyst/Auxiliary->Intramolecular [2+2] Photocycloaddition Chromatographic Purification Chromatographic Purification Intramolecular [2+2] Photocycloaddition->Chromatographic Purification Spectroscopic Analysis (NMR, MS) Spectroscopic Analysis (NMR, MS) Chromatographic Purification->Spectroscopic Analysis (NMR, MS) Chiral Purity Analysis (Chiral GC/HPLC) Chiral Purity Analysis (Chiral GC/HPLC) Spectroscopic Analysis (NMR, MS)->Chiral Purity Analysis (Chiral GC/HPLC)

Caption: Conceptual workflow for the enantioselective synthesis of α-bourbonene.

Chiral Separation of Enantiomers

The separation of (+)- and (-)-α-bourbonene can be achieved using chiral chromatography, most commonly chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

3.2.1. Chiral Gas Chromatography (GC)

A general protocol for the chiral GC separation of terpene enantiomers would involve the following:

  • Column: A capillary column coated with a chiral stationary phase (CSP), such as a cyclodextrin derivative (e.g., β- or γ-cyclodextrin).

  • Carrier Gas: Helium or Hydrogen.

  • Temperature Program: An optimized temperature gradient to ensure sufficient separation and reasonable analysis time.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Table 2: General Parameters for Chiral GC Analysis of Terpenes

ParameterTypical Value/Condition
Column Chiral capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Stationary Phase Derivatized cyclodextrin (e.g., heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin)
Injector Temperature 250 °C
Oven Program 50 °C (hold 2 min), ramp to 200 °C at 2-5 °C/min
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Detector FID at 250 °C or MS with electron ionization (70 eV)

Logical Flow for Chiral GC Method Development:

G Racemic α-Bourbonene Sample Racemic α-Bourbonene Sample Select Chiral GC Column Select Chiral GC Column Racemic α-Bourbonene Sample->Select Chiral GC Column Optimize Temperature Program Optimize Temperature Program Select Chiral GC Column->Optimize Temperature Program Analyze Sample Analyze Sample Optimize Temperature Program->Analyze Sample Peak Identification (MS) Peak Identification (MS) Analyze Sample->Peak Identification (MS) Quantify Enantiomeric Ratio Quantify Enantiomeric Ratio Analyze Sample->Quantify Enantiomeric Ratio

Caption: Workflow for developing a chiral GC separation method.

Spectroscopic Data

Table 3: Expected ¹³C NMR Chemical Shift Ranges for the Bourbonene Skeleton

Carbon TypeExpected Chemical Shift Range (ppm)
Quaternary Carbons (sp³)30 - 50
Methine Carbons (sp³)40 - 60
Methylene Carbons (sp³)20 - 40
Methyl Carbons15 - 30
Olefinic Carbons (sp²)110 - 150

Note: These are estimated ranges and actual values will vary depending on the specific stereoisomer and the solvent used for analysis.

Signaling Pathways and Biological Activity

Currently, there is a significant lack of information in the public domain regarding the specific signaling pathways and molecular targets of α-bourbonene and its stereoisomers. While some terpenes are known to interact with various cellular receptors and signaling cascades, dedicated studies on α-bourbonene are needed to elucidate its pharmacological profile.

Hypothesized Signaling Pathway Investigation Workflow:

G Isolate/Synthesize Pure Stereoisomers Isolate/Synthesize Pure Stereoisomers High-Throughput Screening (HTS) High-Throughput Screening (HTS) Isolate/Synthesize Pure Stereoisomers->High-Throughput Screening (HTS) Identify Potential Targets Identify Potential Targets High-Throughput Screening (HTS)->Identify Potential Targets In vitro Binding Assays In vitro Binding Assays Identify Potential Targets->In vitro Binding Assays Cell-Based Functional Assays Cell-Based Functional Assays In vitro Binding Assays->Cell-Based Functional Assays In vivo Efficacy Studies In vivo Efficacy Studies Cell-Based Functional Assays->In vivo Efficacy Studies Pathway Elucidation Pathway Elucidation In vivo Efficacy Studies->Pathway Elucidation

Caption: A potential workflow for investigating the biological activity of α-bourbonene stereoisomers.

Conclusion and Future Directions

α-Bourbonene presents an interesting scaffold for further investigation in natural product chemistry and drug discovery. However, a significant gap exists in the publicly available data regarding the specific properties and biological activities of its individual stereoisomers. Future research should focus on:

  • Enantioselective Synthesis: Development and publication of robust, scalable, and well-documented enantioselective synthetic routes to access pure (+)- and (-)-α-bourbonene.

  • Chiral Analysis: The development and validation of specific chiral GC or HPLC methods for the baseline separation and accurate quantification of α-bourbonene enantiomers.

  • Spectroscopic Characterization: Comprehensive NMR and other spectroscopic analyses of the purified stereoisomers to create a public database of their characteristic data.

  • Pharmacological Screening: Systematic screening of the individual stereoisomers in a variety of biological assays to identify potential therapeutic targets and signaling pathways.

Addressing these knowledge gaps will be essential to unlock the full potential of α-bourbonene and its stereoisomers for scientific and medicinal applications.

References

physical and chemical properties of alpha-bourbonene

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a detailed overview of the physical and chemical properties of the sesquiterpenoid α-bourbonene. It is intended for researchers, scientists, and professionals involved in natural product chemistry and drug development. This document summarizes the available quantitative data, outlines relevant experimental protocols, and presents a logical workflow for the biological evaluation of such compounds.

Physical and Chemical Properties

α-Bourbonene is a tricyclic sesquiterpene with the molecular formula C₁₅H₂₄. Its properties are summarized in the tables below.

Physical Properties
PropertyValueSource
Molecular Weight204.35 g/mol PubChem
Boiling Point254-256 °C at 760 mmHgThe Good Scents Company[1]
Flash Point105 °C (221 °F)The Good Scents Company[1]
Vapor Pressure0.026 mmHg at 25 °C (estimated)The Good Scents Company[1]
SolubilitySoluble in alcohol; Insoluble in waterThe Good Scents Company[1]
Chemical Identifiers
IdentifierValue
IUPAC Name3a,6-dimethyl-1-(propan-2-yl)-1,2,3,3a,3b,4,6a,6b-octahydrocyclobuta[1,2-a:3,4-a']dicyclopentene
CAS Number5208-58-2
PubChem CID530816

Spectroscopic Data

Mass Spectrometry

The electron ionization mass spectrum of α-bourbonene is available from the NIST WebBook. The spectrum is characterized by a molecular ion peak and a series of fragmentation peaks that are typical for sesquiterpenes.

Key Features of the Mass Spectrum:

  • Molecular Ion (M⁺): m/z 204

  • Major Fragmentation Peaks: The fragmentation pattern can be used for identification when coupled with gas chromatography retention indices.

Experimental Protocols

The following protocols are generalized for the isolation and characterization of sesquiterpenes like α-bourbonene from essential oils.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the standard method for the identification and quantification of volatile compounds like α-bourbonene in essential oil samples.

Methodology:

  • Sample Preparation: Dilute the essential oil sample in a suitable solvent (e.g., hexane or ethyl acetate) to an appropriate concentration (e.g., 1% v/v).

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is typically used for terpene analysis.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase at 3°C/min to 240°C.

    • Final hold: Hold at 240°C for 5 minutes.

  • Injector and Detector Temperatures:

    • Injector: 250°C.

    • MS Transfer Line: 280°C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Mode: Split mode (e.g., split ratio 50:1).

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

  • Identification: The identification of α-bourbonene is achieved by comparing its mass spectrum and retention index with those of a reference standard or with data from spectral libraries (e.g., NIST, Wiley).

Mandatory Visualizations

Proposed Workflow for Biological Activity Screening

Given the lack of specific signaling pathway information for α-bourbonene, the following diagram illustrates a generalized workflow for the biological screening and mechanism of action elucidation of a novel sesquiterpenoid.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: Preclinical Evaluation A Pure Sesquiterpenoid (e.g., α-Bourbonene) B In Vitro Bioassay Panel (e.g., Antimicrobial, Cytotoxicity, Anti-inflammatory) A->B C Dose-Response and IC50/MIC Determination B->C D Hit Identification C->D E Target Identification Assays (e.g., Proteomics, Genomics) D->E F Pathway Analysis (e.g., Western Blot, qPCR) E->F H Confirmation in Cellular Models F->H G In Silico Modeling (Molecular Docking) G->H I In Vivo Efficacy Studies (Animal Models) H->I J Preliminary Toxicology and ADME I->J K Lead Compound Optimization J->K

Caption: Workflow for Biological Screening of a Sesquiterpenoid.

This guide provides a summary of the currently available technical information on α-bourbonene for a scientific audience. Further experimental work is required to fully characterize its spectroscopic properties and potential biological activities.

References

α-Bourbonene in Essential Oils: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the prevalence, analysis, and potential biological significance of the sesquiterpene α-bourbonene in various essential oils.

Introduction

Alpha-bourbonene is a tricyclic sesquiterpene, a class of C15 isoprenoid compounds, found as a volatile constituent in a variety of plant essential oils. The intricate stereochemistry of bourbonene isomers, including α- and β-bourbonene, contributes to the chemical diversity and potential bioactivity of these complex natural extracts. This technical guide provides a comprehensive overview of the occurrence of α-bourbonene in essential oils, detailed methodologies for its quantification, and an exploration of its potential biological activities, tailored for researchers, scientists, and drug development professionals.

Occurrence and Quantitative Analysis of α-Bourbonene

The presence and concentration of α-bourbonene and its isomers can vary significantly between different plant species and even within the same species due to factors such as geographical origin, harvest time, and distillation method. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification and quantification of volatile compounds like α-bourbonene in essential oils. The following tables summarize the reported quantitative data for bourbonene isomers in several essential oils.

Essential Oil SourceCompoundConcentration (%)Reference
Kaempferia galangaα-Bourbonene0.23
Sideritis montanaBourbonene (isomer not specified)2.20[1]
Sideritis scardicaBourbonene (isomer not specified)0.70[1]
Vitex agnus-castusβ-Bourbonene0.1[2]
Pelargonium graveolens cv. Bourbonβ-Bourbonene2.7
Salvia officinalisβ-BourboneneTrace[3]

Experimental Protocols: Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Accurate quantification of α-bourbonene in essential oils requires a validated GC-MS method. Below is a detailed protocol that can be adapted for the analysis of sesquiterpenes.

Sample Preparation

Proper sample preparation is critical for accurate and reproducible results.

  • Dilution: Dilute the essential oil sample in a suitable volatile solvent such as hexane or ethanol. A typical dilution is 1:100 (v/v), but the optimal dilution factor depends on the concentration of the target analyte and the sensitivity of the instrument.

  • Internal Standard: For accurate quantification, add a known concentration of an internal standard to the diluted sample. A suitable internal standard should be a compound that is not naturally present in the essential oil, has a similar chemical structure and volatility to α-bourbonene, and elutes at a different retention time. Examples of potential internal standards for sesquiterpene analysis include n-alkanes (e.g., C13-C15) or other stable terpene compounds.

GC-MS Instrumentation and Parameters

The following parameters are a general guideline and may require optimization for specific instruments and applications.

  • Gas Chromatograph (GC) System: Agilent 6890 series or equivalent.

  • Mass Spectrometer (MS) Detector: Agilent 5973 series or equivalent.

  • Column: A non-polar or medium-polarity capillary column is recommended for the separation of sesquiterpenes. A common choice is a DB-5ms or HP-5MS column (30 m x 0.25 mm i.d. x 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection:

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Injection Mode: Split mode with a split ratio of 1:50. The split ratio may need to be adjusted based on the sample concentration.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase at a rate of 3 °C/min to 240 °C.

    • Hold: Hold at 240 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Impact (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

Data Analysis and Quantification
  • Identification: The identification of α-bourbonene is achieved by comparing the mass spectrum of the chromatographic peak with reference spectra in mass spectral libraries (e.g., NIST, Wiley) and by comparing the retention index with published data.

  • Quantification: The concentration of α-bourbonene is determined by creating a calibration curve using a certified reference standard of α-bourbonene. The peak area ratio of α-bourbonene to the internal standard is plotted against the concentration of the α-bourbonene standard. The concentration of α-bourbonene in the essential oil sample is then calculated from this calibration curve.

Potential Biological Activities and Signaling Pathways

While research specifically on α-bourbonene is limited, studies on its isomer, β-bourbonene, and other structurally related sesquiterpenes suggest potential anti-inflammatory, antioxidant, and antimicrobial activities.[4] The biological effects of terpenes are often attributed to their ability to modulate key signaling pathways involved in cellular responses to stress and inflammation.

Inferred Anti-Inflammatory Signaling Pathway

Based on the known mechanisms of other sesquiterpenes, such as β-caryophyllene, a plausible anti-inflammatory pathway for bourbonene isomers can be proposed.[5] This pathway likely involves the inhibition of pro-inflammatory signaling cascades like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).

Anti_Inflammatory_Pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkappaB IκBα IKK->IkappaB Phosphorylates (Degradation) NFkappaB NF-κB (p65/p50) NFkappaB_nucleus NF-κB (Active) NFkappaB->NFkappaB_nucleus Translocates to Nucleus ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkappaB_nucleus->ProInflammatory_Genes Induces Transcription Bourbonene α/β-Bourbonene Bourbonene->IKK Inhibits

Caption: Inferred anti-inflammatory pathway of bourbonene.

Inferred Antimicrobial Workflow

The antimicrobial action of sesquiterpenes often involves the disruption of microbial cell membranes, leading to cell lysis.

Antimicrobial_Workflow Bourbonene α/β-Bourbonene Membrane_Interaction Interaction with Cell Membrane Bourbonene->Membrane_Interaction Bacterial_Cell Bacterial Cell Bacterial_Cell->Membrane_Interaction Membrane_Disruption Membrane Disruption (Increased Permeability) Membrane_Interaction->Membrane_Disruption Ion_Leakage Ion Leakage (K+, H+) Membrane_Disruption->Ion_Leakage Cell_Lysis Cell Lysis and Death Ion_Leakage->Cell_Lysis

Caption: Proposed antimicrobial mechanism of bourbonene.

Conclusion

This compound is a recurring, albeit often minor, constituent of many essential oils. This guide provides a framework for its accurate quantification and offers insights into its potential biological activities based on the current understanding of related sesquiterpenes. Further research is warranted to elucidate the specific pharmacological properties and mechanisms of action of α-bourbonene, which may unveil its potential as a novel therapeutic agent or a valuable biomarker in the quality control of essential oils. The provided experimental protocols and inferred signaling pathways serve as a foundation for future investigations in this promising area of natural product chemistry.

References

The Biological Role of α-Bourbonene in Plant Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Alpha-bourbonene (α-bourbonene) is a tricyclic bourbonane-type sesquiterpenoid hydrocarbon found in the essential oils of a diverse range of plant species, including those in the Asteraceae and Lamiaceae families. As a specialized (secondary) metabolite, it is not involved in primary growth and development but plays a crucial role in the plant's interaction with its environment. This technical guide synthesizes the current understanding of α-bourbonene's biological function, focusing on its biosynthesis, its role in plant defense mechanisms, and the methodologies used for its study. While quantitative data on the pure compound's bioactivity is limited, analysis of essential oils rich in α-bourbonene and related sesquiterpenes provides significant insight into its potential as an antimicrobial and insecticidal agent.

Introduction to α-Bourbonene

This compound (CAS No: 5208-58-2; Molecular Formula: C₁₅H₂₄) is a volatile organic compound belonging to the vast class of sesquiterpenoids.[1] These C15 isoprenoid compounds are major constituents of plant essential oils and are responsible for many of their characteristic aromas and biological activities.[1] α-Bourbonene has been identified as a component in plants such as geranium, oregano, Sideritis montana, and various Helichrysum species.[2] Like many sesquiterpenes, its primary role is defensive, protecting the plant from a variety of biotic stresses, including herbivory and microbial pathogens.[2]

Biosynthesis of α-Bourbonene

The biosynthesis of all sesquiterpenes, including α-bourbonene, originates from the precursor farnesyl pyrophosphate (FPP). In plants, FPP is synthesized in the cytosol via the mevalonic acid (MVA) pathway.[1][3] The process begins with the condensation of three molecules of acetyl-CoA.

The final and key diversifying step is the cyclization of the linear FPP molecule, catalyzed by a specific class of enzymes known as terpene synthases (TPS). A dedicated, yet to be fully characterized, α-bourbonene synthase (a type of sesquiterpene synthase) would catalyze the complex intramolecular rearrangement and ring-closure of FPP to form the characteristic tricyclic structure of α-bourbonene. The diversity of sesquiterpene skeletons found in nature is a direct result of the varied catalytic activities of these TPS enzymes.[3]

G Figure 1. Cytosolic Sesquiterpene Biosynthesis Pathway cluster_MVA Mevalonate (MVA) Pathway (Cytosol) cluster_sesqui Sesquiterpenoid Synthesis AcetylCoA Acetyl-CoA (x3) MVA Mevalonic Acid AcetylCoA->MVA Multiple Steps IPP Isopentenyl Pyrophosphate (IPP) MVA->IPP Multiple Steps DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP IPP Isomerase GPP Geranyl Pyrophosphate (GPP) DMAPP->GPP + IPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP + IPP TPS α-Bourbonene Synthase (TPS) FPP->TPS Bourbonene α-Bourbonene TPS->Bourbonene

Caption: Generalized pathway for α-bourbonene biosynthesis.

Biological Role in Plant Defense

The primary biological role of α-bourbonene and other sesquiterpenes is to mediate the plant's interactions with its environment, primarily as defensive agents. This defense can be direct, through toxicity or deterrence, or indirect, by attracting natural predators of herbivores.

Anti-herbivore Defense

Volatile sesquiterpenes are often released from plant tissues upon damage by feeding insects. Studies on maize have shown that a blend of sesquiterpenes, including the related compound (E)-α-bergamotene, is emitted following herbivory.[4][5] This volatile plume acts as a signal, attracting parasitic wasps that prey on the herbivorous larvae, thereby reducing the damage to the plant.[4][5] This is a classic example of "indirect defense." While α-bourbonene itself has not been the specific subject of such a study, its structural similarity and co-occurrence with other defensive sesquiterpenes strongly suggest a similar role in signaling and defense.

Antimicrobial and Antifungal Activity

Essential oils containing α-bourbonene have demonstrated antimicrobial properties.[2] Terpenoids can disrupt microbial cell membranes, interfere with cellular processes, and inhibit growth.[2] This constitutes a "direct defense" mechanism, protecting the plant from infection by pathogenic fungi and bacteria at sites of injury or through constitutive expression in vulnerable tissues.

The diagram below illustrates the logical workflow of how a plant may deploy α-bourbonene as part of an induced defense response.

G Figure 2. Induced Defense Signaling Leading to Sesquiterpene Production herbivory Biotic Stress (e.g., Herbivore Damage) signaling Signal Transduction Cascade (e.g., Jasmonic Acid Pathway) herbivory->signaling gene_exp Upregulation of Terpene Synthase (TPS) Genes signaling->gene_exp biosynth Biosynthesis of α-Bourbonene & other Sesquiterpenes gene_exp->biosynth release Volatile Release biosynth->release effect Biological Effect (Deterrence, Parasitoid Attraction) release->effect

Caption: Logical workflow of an induced plant defense response.

Quantitative Data on Biological Activity

Specific bioactivity data for pure, isolated α-bourbonene is scarce in publicly available literature. The biological effects are typically reported for complex essential oil mixtures in which α-bourbonene is one of many components. The tables below summarize the quantitative composition of α-bourbonene in select essential oils and the bioactivity of related sesquiterpenes to provide context.

Table 1: Concentration of α-Bourbonene in Select Plant Essential Oils

Plant Species Plant Part α-Bourbonene % (of total oil) Reference
Pelargonium roseum (Geranium) Not Specified Present* [6]
Sideritis montana Not Specified 2.20% [2]
Sideritis scardica Not Specified 0.70% [2]
Salvia officinalis (Sage) Not Specified Trace [7]

Note: The exact percentage was not specified in the available abstract, but it was listed as a known constituent.

Table 2: Insecticidal Activity of Related Terpenoids Against Stored Product Pests

Compound Insect Species Bioassay Result (LC₅₀) Reference
α-Pinene Sitophilus zeamais Contact (14-day) 4.133 ppm [8]
α-Pinene Sitophilus zeamais Fumigant (24-hr) 1.402 ppm [8]
α-Humulene Helicoverpa armigera Ingestion 20.86 µg/ml [9]
(E)-Caryophyllene Lasioderma serricorne Topical 13.1 µ g/adult [9]

Note: LC₅₀ (Lethal Concentration, 50%) is the concentration of a substance required to kill 50% of a test population. This data is provided for structurally related and co-occurring terpenes to infer the potential activity of α-bourbonene.

Experimental Protocols

Extraction and Quantification of α-Bourbonene

The standard method for the extraction, identification, and quantification of α-bourbonene from plant material is Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To identify and quantify α-bourbonene in a plant sample.

Methodology:

  • Sample Preparation: Fresh or dried plant material (e.g., leaves, flowers) is subjected to hydrodistillation for several hours using a Clevenger-type apparatus to extract the essential oil.[5] Alternatively, for a rapid profile of volatiles, Solid Phase Microextraction (SPME) can be used on ground plant material.[3]

  • GC-MS Analysis: The extracted essential oil is diluted in a suitable solvent (e.g., n-hexane).[10] A small volume (typically 1 µL) is injected into the GC-MS system.

  • Gas Chromatography (GC) Conditions (Representative):

    • Column: HP-5MS or similar non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[10]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).[3][10]

    • Injector Temperature: 250 °C.[10]

    • Oven Temperature Program: An initial temperature of 50-60 °C held for 2 minutes, then ramped at 3-5 °C/min to 210-240 °C, with a final hold period.[3][10]

  • Mass Spectrometry (MS) Conditions (Representative):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Mass Scan Range: 40-500 amu.

  • Identification and Quantification:

    • Identification: Compounds are identified by comparing their mass spectra with reference spectra in libraries (e.g., NIST, Wiley) and by comparing their calculated Retention Indices (Kovats Indices) with literature values.

    • Quantification: The relative percentage of α-bourbonene is calculated based on the peak area relative to the total peak area of all identified compounds in the chromatogram (area normalization). For absolute quantification, a calibration curve would be prepared using a pure analytical standard of α-bourbonene.

G Figure 3. Experimental Workflow for α-Bourbonene Analysis plant Plant Material (e.g., Leaves, Flowers) extraction Extraction (Hydrodistillation or SPME) plant->extraction sample Essential Oil Sample (Diluted in Hexane) extraction->sample gcms GC-MS Analysis sample->gcms separation Chromatographic Separation (GC) gcms->separation detection Mass Spectrometry (MS) (Fragmentation & Detection) separation->detection analysis Data Analysis detection->analysis identification Identification (Mass Spectra & Retention Index) analysis->identification quantification Quantification (Peak Area %) analysis->quantification

Caption: Workflow for GC-MS analysis of α-bourbonene.

Conclusion and Future Directions

This compound is a sesquiterpenoid metabolite with a clear, albeit general, role in plant ecology and defense. Its biosynthesis follows the well-established MVA pathway, and its function is intrinsically linked to protecting plants from herbivores and pathogens. However, there is a significant knowledge gap regarding the specific enzyme(s) responsible for its synthesis and the precise molecular triggers for its production. Furthermore, the lack of quantitative bioactivity data for the pure compound hinders its full evaluation for potential applications in drug development or as a biopesticide.

Future research should focus on:

  • Isolation and characterization of α-bourbonene synthase from a plant known to produce high quantities of the compound.

  • Quantitative bioassays using purified α-bourbonene to determine its specific insecticidal (LC₅₀) and antimicrobial (MIC) activities.

  • Transcriptomic and metabolomic studies to elucidate the specific signaling pathways that regulate its production in response to environmental stimuli.

Such research will not only deepen our understanding of plant specialized metabolism but could also unlock the potential of α-bourbonene and its derivatives for practical applications.

References

α-Bourbonene: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of α-bourbonene, a sesquiterpenoid of interest in various scientific fields. The document covers its nomenclature, physicochemical properties, and detailed experimental protocols for its isolation and analysis, presented in a format tailored for researchers and professionals in drug development.

Nomenclature and Synonyms

α-Bourbonene is a tricyclic sesquiterpene. Its systematic and common identifiers are crucial for accurate scientific communication and database searches.

Identifier TypeIdentifier
IUPAC Name 3,7-dimethyl-10-(propan-2-yl)tricyclo[5.3.0.0²,⁶]dec-3-ene
Systematic Name 3a,6-dimethyl-1-(propan-2-yl)-1,2,3,3a,3b,4,6a,6b-octahydrocyclobuta[1,2-a:3,4-a']dicyclopentene[1]
Common Synonyms α-Bourbonene, a-Bourbonene, 3-Bourbonene, a-cis-Bergamotene
CAS Number 5208-58-2
Molecular Formula C₁₅H₂₄[2][3]
Molecular Weight 204.35 g/mol [2][3]
InChI Key FAIMMSRDTUMTQR-UHFFFAOYSA-N[3]

Physicochemical and Spectral Data

A summary of the key physical and chemical properties of α-bourbonene is provided below, alongside its spectral data for identification purposes.

Physical Properties
PropertyValue
Boiling Point 254.00 to 256.00 °C @ 760.00 mm Hg[1]
Flash Point 221.00 °F (105.00 °C)[1]
Vapor Pressure 0.026000 mmHg @ 25.00 °C (estimated)[1]
logP (o/w) 6.171 (estimated)[1]
Solubility Soluble in alcohol; Insoluble in water[1]
Spectral Data
  • Mass Spectrum (Electron Ionization) : The NIST WebBook provides the mass spectrum for α-bourbonene, which is a critical tool for its identification in complex mixtures.[2]

  • NMR Data : While a publicly available, comprehensive NMR dataset for α-bourbonene is not readily found, predicted ¹H and ¹³C NMR spectra can be generated using various software tools and databases. For experimental validation, isolation of the pure compound is necessary.

Experimental Protocols

This section details methodologies for the isolation of α-bourbonene from natural sources and its analysis using gas chromatography-mass spectrometry (GC-MS). A brief overview of its total synthesis is also provided.

Isolation of α-Bourbonene from Pelargonium graveolens (Geranium) via Steam Distillation

α-Bourbonene is a known constituent of geranium oil. The following protocol outlines the extraction of geranium oil followed by the isolation of α-bourbonene.

Materials and Equipment:

  • Fresh or dried leaves of Pelargonium graveolens

  • Steam distillation apparatus

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Fractional distillation apparatus or preparative gas chromatography system

  • Solvents (e.g., hexane, diethyl ether)

Procedure:

  • Plant Material Preparation : Freshly harvested geranium leaves are chopped into small pieces to increase the surface area for efficient oil extraction.

  • Steam Distillation : The plant material is packed into the distillation flask of a Clevenger-type apparatus. Steam is passed through the plant material, causing the volatile essential oils to vaporize. The mixture of steam and oil vapor is then condensed, and the oil is collected. The process is typically run for 3-4 hours.

  • Oil Separation and Drying : The collected oil-water mixture is placed in a separatory funnel. The aqueous layer is discarded, and the oil layer is collected. The essential oil is then dried over anhydrous sodium sulfate to remove any residual water.

  • Solvent Removal : If a solvent was used during extraction, it is removed under reduced pressure using a rotary evaporator.

  • Fractionation : The crude geranium oil is subjected to fractional distillation under reduced pressure or preparative gas chromatography to separate its components. Fractions are collected based on boiling points or retention times.

  • Identification : The fraction corresponding to the retention time and mass spectrum of α-bourbonene is collected. The identity and purity of the isolated compound should be confirmed by analytical GC-MS and NMR spectroscopy.

Quantitative Analysis of α-Bourbonene by Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a general validated method for the quantification of sesquiterpenes in essential oils, which can be adapted for α-bourbonene.

Instrumentation and Conditions:

  • Gas Chromatograph : Agilent 6890 or similar, equipped with an HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Mass Spectrometer : Agilent 5973 or similar.

  • Injector Temperature : 250 °C

  • Oven Temperature Program : Initial temperature of 60 °C held for 2 minutes, then ramped to 240 °C at a rate of 3 °C/min, and held for 5 minutes.

  • Carrier Gas : Helium at a constant flow rate of 1 mL/min.

  • Ion Source Temperature : 230 °C

  • Quadrupole Temperature : 150 °C

  • Scan Range : m/z 40-400

Method Validation (Illustrative Example): A specific validated method for α-bourbonene is not readily available in the public domain. However, a typical validation procedure for a sesquiterpene would involve the following steps:

  • Linearity : A series of standard solutions of purified α-bourbonene of known concentrations are prepared and analyzed to construct a calibration curve. The linearity is assessed by the correlation coefficient (R²) of the calibration curve, which should be ≥ 0.99.

  • Accuracy : The accuracy of the method is determined by spike-and-recovery experiments, where known amounts of α-bourbonene are added to a matrix (e.g., a different essential oil known not to contain α-bourbonene). The percentage recovery should be within an acceptable range (e.g., 90-110%).

  • Precision : The precision of the method is evaluated by analyzing replicate samples at different concentrations on the same day (intra-day precision) and on different days (inter-day precision). The relative standard deviation (RSD) should be below a certain threshold (e.g., < 15%).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ) : The LOD is the lowest concentration of the analyte that can be reliably detected, and the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision.

Total Synthesis of α-Bourbonene

The total synthesis of both α- and β-bourbonene has been reported. The synthesis is a multi-step process that often involves complex chemical transformations to construct the characteristic tricyclic ring system of the bourbonene skeleton. Researchers interested in the detailed synthetic route should refer to the primary literature on the subject.

Visualization of Terpene Classification

Since no specific signaling pathways involving α-bourbonene are currently well-documented, the following diagram illustrates the classification of terpenes, placing α-bourbonene within the broader context of this large class of natural products.

Terpene_Classification cluster_isoprene Building Block cluster_terpenes Terpene Classes cluster_bourbonene α-Bourbonene isoprene Isoprene (C5) hemiterpenes Hemiterpenes (C5) monoterpenes Monoterpenes (C10) sesquiterpenes Sesquiterpenes (C15) diterpenes Diterpenes (C20) triterpenes Triterpenes (C30) tetraterpenes Tetraterpenes (C40) alpha_bourbonene α-Bourbonene sesquiterpenes->alpha_bourbonene

Caption: Classification of terpenes based on the number of isoprene units.

References

Methodological & Application

Application Note: Quantification of α-Bourbonene using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a comprehensive protocol for the quantitative analysis of α-bourbonene, a sesquiterpene found in various essential oils and plant extracts, using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology is applicable to researchers in natural product chemistry, flavor and fragrance analysis, and drug development. The protocol details sample preparation, GC-MS instrument parameters, and data analysis procedures, including the use of an internal standard for accurate quantification.

Introduction

α-Bourbonene is a tricyclic sesquiterpene hydrocarbon that contributes to the characteristic aroma of various plants, including geranium, oregano, and bay laurel.[1] Accurate and precise quantification of α-bourbonene is crucial for quality control of essential oils, understanding its biosynthetic pathways, and evaluating its potential biological activities. Gas chromatography coupled with mass spectrometry (GC-MS) is the preferred analytical technique for the analysis of volatile and semi-volatile compounds like sesquiterpenes due to its high resolution and sensitivity.[2][3] This protocol outlines a robust method for the quantification of α-bourbonene in complex matrices.

Experimental Protocol

Materials and Reagents
  • Solvents: Hexane or Dichloromethane (GC grade)

  • Internal Standard (IS): Cyclopentadecane or a deuterated form of a similar sesquiterpene. The IS should not be naturally present in the sample.[4][5]

  • α-Bourbonene analytical standard: (≥95% purity)

  • Anhydrous Sodium Sulfate

  • Sample Vials: 2 mL amber glass vials with PTFE-lined caps

  • Syringe filters: 0.22 µm PTFE

Sample Preparation

The appropriate sample preparation method will depend on the sample matrix. Below is a general procedure for liquid-liquid extraction from a liquid matrix or solvent extraction from a solid matrix.

  • Sample Extraction:

    • Liquid Samples (e.g., essential oils): Prepare a 1:10 (v/v) dilution of the essential oil in hexane.[6]

    • Solid Samples (e.g., plant material): Perform a Soxhlet extraction or sonication-assisted solvent extraction with hexane.

  • Internal Standard Spiking: Add a known concentration of the internal standard (e.g., cyclopentadecane at 10 ng/µL) to the extracted sample.[4] The concentration of the IS should be similar to the expected concentration of the analyte.[5]

  • Drying and Concentration: Dry the extract over anhydrous sodium sulfate. If necessary, concentrate the sample under a gentle stream of nitrogen.[4]

  • Filtration: Filter the final extract through a 0.22 µm PTFE syringe filter into a GC vial.

GC-MS Instrumentation and Parameters

The following parameters can be used as a starting point and should be optimized for the specific instrument and column used.

Parameter Value Reference
Gas Chromatograph Agilent 7890A or equivalent[2]
Mass Spectrometer Agilent 5975C or equivalent[2]
GC Column HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent[7]
Carrier Gas Helium at a constant flow of 1.0 mL/min[6]
Injector Temperature 250 °C[8]
Injection Volume 1 µL[6]
Injection Mode Splitless or Split (e.g., 1:10)[6][9]
Oven Temperature Program Initial temp: 60°C for 2 min, ramp at 4°C/min to 240°C, hold for 5 min.[6]
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV[6]
Mass Scan Range m/z 40-450 (for full scan)[6]
Acquisition Mode Full Scan and/or Selected Ion Monitoring (SIM)
Data Analysis and Quantification
  • Compound Identification: Identify the α-bourbonene peak in the chromatogram by comparing its retention time and mass spectrum with that of an authentic standard. The predicted mass spectrum of α-bourbonene shows characteristic ions that can be used for identification in the absence of a standard.

  • Quantification: For accurate quantification, create a calibration curve using the α-bourbonene analytical standard. Prepare a series of standard solutions of α-bourbonene at different concentrations, each containing the same concentration of the internal standard.

  • Calibration Curve: Plot the ratio of the peak area of α-bourbonene to the peak area of the internal standard against the concentration of α-bourbonene.

  • Concentration Calculation: Determine the concentration of α-bourbonene in the sample by using the peak area ratio from the sample chromatogram and the equation of the calibration curve.

Quantitative Data Summary

The following table provides an example of quantitative data for bourbonene isomers found in scientific literature. Researchers should generate their own quantitative data based on their specific samples and calibration curves.

Compound Sample Matrix Concentration Reference
β-BourbonenePiper nigrum essential oil (dried seeds)8.47% (relative abundance)[10]

Experimental Workflow Diagram

GCMS_Workflow sample Sample Receipt (e.g., Essential Oil, Plant Material) prep Sample Preparation sample->prep sub_prep1 Extraction (LLE or Solvent Extraction) prep->sub_prep1 sub_prep2 Internal Standard Spiking sub_prep1->sub_prep2 sub_prep3 Drying & Concentration sub_prep2->sub_prep3 sub_prep4 Filtration sub_prep3->sub_prep4 gcms GC-MS Analysis sub_prep4->gcms data Data Processing & Analysis gcms->data sub_data1 Peak Identification (Retention Time & Mass Spectrum) data->sub_data1 sub_data2 Quantification (Calibration Curve) sub_data1->sub_data2 report Reporting (Quantified α-Bourbonene Concentration) sub_data2->report

Caption: Experimental workflow for α-bourbonene quantification.

Conclusion

This application note provides a detailed and robust protocol for the quantification of α-bourbonene using GC-MS. Adherence to this protocol, with appropriate optimization for specific instrumentation and sample matrices, will enable researchers to obtain accurate and reproducible results. The use of an internal standard is highly recommended to minimize analytical errors and improve the precision of the quantification.

References

Enantioselective Synthesis of α-Bourbonene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the enantioselective synthesis of α-bourbonene, a tricyclic sesquiterpene. The primary strategy discussed is a chiral pool-based approach, leveraging an asymmetric intramolecular [2+2] photocycloaddition as the key stereochemistry-determining step. This methodology was pioneered in the synthesis of the diastereomer, (-)-β-bourbonene, and is adaptable for the synthesis of α-bourbonene. This guide offers a comprehensive overview of the synthetic pathway, detailed experimental procedures for key transformations, and quantitative data to facilitate replication and further investigation in a research and development setting.

Introduction

α-Bourbonene is a naturally occurring sesquiterpene characterized by its rigid tricyclic skeleton, which has made it an attractive target for total synthesis. The development of enantioselective routes to this molecule is of significant interest for accessing stereochemically pure compounds for potential applications in medicinal chemistry and materials science. The protocols outlined below are based on established synthetic strategies that employ a chiral auxiliary to induce asymmetry in a critical photochemical cycloaddition reaction.

Synthetic Strategy Overview

The enantioselective synthesis of the bourbonene scaffold commences from a readily available chiral starting material, (S)-γ-hydroxymethyl-γ-butyrolactone. The core of the synthetic strategy revolves around a diastereoselective intramolecular [2+2] photocycloaddition of a chiral butenolide tethered to a cyclopentene moiety. The resulting photoproduct contains the key tricyclic framework of the bourbonene skeleton with the desired stereochemistry. Subsequent functional group manipulations and stereochemical inversions can then lead to the target α-bourbonene.

G cluster_start Chiral Pool Starting Material cluster_intermediate Key Intermediate Synthesis cluster_key Key Enantioselective Step cluster_product Final Product Formation start (S)-γ-Hydroxymethyl-γ-butyrolactone intermediate1 Chiral Butenolide start->intermediate1 Several Steps intermediate2 Tethered Cyclopentene intermediate1->intermediate2 Tethering key_step Asymmetric Intramolecular [2+2] Photocycloaddition intermediate2->key_step tricyclic_intermediate Tricyclic Intermediate key_step->tricyclic_intermediate beta_bourbonene (-)-β-Bourbonene tricyclic_intermediate->beta_bourbonene Functional Group Manipulation alpha_bourbonene (+)-α-Bourbonene beta_bourbonene->alpha_bourbonene Epimerization

Quantitative Data Summary

The following table summarizes the reported yields and stereoselectivities for the key steps in the synthesis of the bourbonene scaffold.

StepProductYield (%)Enantiomeric Excess (ee) / Diastereomeric Ratio (dr)Reference
[2+2] PhotocycloadditionTricyclic Lactone70>98% de[1]
Conversion to (-)-β-Bourbonene(-)-β-BourboneneN/AOptically Pure[1]
Epimerization to (+)-α-Bourbonene(+)-α-BourboneneN/AN/A[2]

N/A: Data not explicitly provided in the referenced literature.

Experimental Protocols

Protocol 1: Asymmetric Intramolecular [2+2] Photocycloaddition

This protocol describes the key enantioselective step for the formation of the tricyclic core.

Materials:

  • Chiral butenolide tethered to cyclopentene

  • Acetonitrile (spectroscopic grade)

  • High-pressure mercury lamp (e.g., 450W Hanovia)

  • Pyrex filter

  • Argon gas

Procedure:

  • A solution of the chiral butenolide tethered to cyclopentene in acetonitrile is prepared in a Pyrex immersion well.

  • The solution is deoxygenated by bubbling with argon for 30 minutes.

  • The reaction mixture is irradiated with a high-pressure mercury lamp through a Pyrex filter at room temperature.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the tricyclic lactone.[1]

Protocol 2: Conversion of Tricyclic Intermediate to (-)-β-Bourbonene

This protocol outlines the multi-step conversion of the photocycloaddition product to (-)-β-bourbonene.

Materials:

  • Tricyclic lactone photoproduct

  • Lithium aluminum hydride (LiAlH₄)

  • Diethylether (anhydrous)

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Sodium iodide (NaI)

  • Acetone

  • Tributyltin hydride ((n-Bu)₃SnH)

  • Azobisisobutyronitrile (AIBN)

  • Toluene (anhydrous)

Procedure:

  • Reduction of the Lactone: The tricyclic lactone is reduced with lithium aluminum hydride in anhydrous diethyl ether to yield the corresponding diol.

  • Monotosylation: The primary alcohol of the diol is selectively tosylated using p-toluenesulfonyl chloride in anhydrous pyridine.

  • Iodination: The tosylate is converted to the corresponding iodide by treatment with sodium iodide in acetone.

  • Reductive Deoxygenation: The iodide is deoxygenated using tributyltin hydride and a radical initiator such as AIBN in anhydrous toluene under reflux to give the alcohol.

  • Oxidation and Wittig Reaction: The alcohol is oxidized to the corresponding ketone, followed by a Wittig reaction to introduce the exocyclic methylene group, yielding (-)-β-bourbonene.[1]

Protocol 3: Epimerization of (-)-β-Bourbonene to (+)-α-Bourbonene

This protocol describes the conversion of the β-diastereomer to the α-diastereomer.

Materials:

  • (-)-β-Bourbonene

  • Glacial acetic acid

  • Sulfuric acid (concentrated)

Procedure:

  • (-)-β-Bourbonene is dissolved in glacial acetic acid.

  • A catalytic amount of concentrated sulfuric acid is added to the solution.

  • The mixture is stirred at room temperature, and the progress of the epimerization is monitored by GC.

  • Upon reaching equilibrium, the reaction is quenched with water and extracted with a suitable organic solvent (e.g., diethyl ether).

  • The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The resulting mixture of α- and β-bourbonene can be separated by preparative GC or careful column chromatography.[2]

Logical Workflow for the Synthesis

G start Chiral Butenolide Synthesis tethering Tethering to Cyclopentene start->tethering photocycloaddition Asymmetric [2+2] Photocycloaddition tethering->photocycloaddition reduction Lactone Reduction photocycloaddition->reduction functionalization Functional Group Manipulations reduction->functionalization beta_product (-)-β-Bourbonene functionalization->beta_product epimerization Acid-Catalyzed Epimerization beta_product->epimerization alpha_product (+)-α-Bourbonene epimerization->alpha_product

Conclusion

The enantioselective synthesis of α-bourbonene can be achieved through a strategy that relies on a diastereoselective intramolecular [2+2] photocycloaddition of a chiral precursor. The detailed protocols and data provided herein offer a solid foundation for researchers to reproduce and build upon this synthetic route. This approach highlights the power of using chiral auxiliaries derived from the chiral pool to control stereochemistry in complex molecule synthesis. Further optimization of the epimerization step may be required to improve the overall efficiency of the synthesis of the α-diastereomer.

References

Application Notes and Protocols for Hydrodistillation of Oregano for α-Bourbonene Extraction

Author: BenchChem Technical Support Team. Date: November 2025

**Abstract

This document provides a detailed protocol for the extraction of α-bourbonene from oregano (Origanum vulgare L.) using hydrodistillation. It is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development. The protocol outlines the necessary equipment, reagents, and a step-by-step procedure for the efficient extraction and subsequent analysis of the essential oil. Additionally, quantitative data from relevant studies are summarized, and a workflow diagram is presented to visually guide the user through the process.

**1. Introduction

Oregano, a perennial herb belonging to the Lamiaceae family, is well-known for its aromatic and medicinal properties, which are primarily attributed to its essential oil. The composition of oregano essential oil is complex, containing a variety of monoterpenes and sesquiterpenes. Among the sesquiterpenes, α-bourbonene is a compound of interest for its potential biological activities. Hydrodistillation is a traditional and widely used method for extracting essential oils from plant materials. This technique involves the co-distillation of plant material with water, where the steam carries the volatile compounds, which are then condensed and separated. This application note provides a comprehensive guide to performing hydrodistillation for the specific purpose of extracting α-bourbonene from oregano.

**2. Quantitative Data Summary

The yield and chemical composition of essential oils extracted from oregano can vary depending on factors such as the plant's geographical origin, harvest time, and the extraction parameters. The following table summarizes the quantitative data for α-bourbonene content in oregano essential oil obtained through hydrodistillation from a selected study.

Plant MaterialExtraction MethodDistillation Time (h)Essential Oil Yield (% w/w)α-Bourbonene (% of total oil)Reference
Oregano (Origanum vulgare L.)Hydrodistillation20.450.48 ± 0.01[1]
Oregano (Origanum vulgare L.)HydrodistillationNot SpecifiedNot Specified0.72 ± 0.08[1]
Oregano (Origanum vulgare L.)HydrodistillationNot SpecifiedNot Specified0.71 ± 0.21[1]
Oregano (Origanum vulgare L.)HydrodistillationNot SpecifiedNot Specified1.33 ± 0.05[1]
Oregano (Origanum vulgare L.)HydrodistillationNot SpecifiedNot Specified0.70 ± 0.08[1]

Table 1: Quantitative analysis of α-bourbonene in oregano essential oil extracted by hydrodistillation. The data illustrates the variability of α-bourbonene content under different (though not fully specified in the source) hydrodistillation conditions.

Experimental Protocol: Hydrodistillation of Oregano

This protocol details the procedure for extracting essential oil rich in α-bourbonene from dried oregano leaves using a Clevenger-type apparatus.

3.1. Materials and Equipment

  • Plant Material: Dried leaves of Origanum vulgare L.

  • Reagents:

    • Distilled water

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Equipment:

    • Clevenger-type hydrodistillation apparatus

    • Heating mantle

    • Round-bottom flask (2 L)

    • Condenser

    • Collecting vessel (graduated)

    • Grinder or mill

    • Analytical balance

    • Glass vials for storage

    • Gas Chromatography-Mass Spectrometry (GC-MS) system for analysis

3.2. Procedure

  • Preparation of Plant Material:

    • Take a known quantity of dried oregano leaves (e.g., 100 g).

    • Grind the leaves into a coarse powder to increase the surface area for efficient oil extraction.

  • Hydrodistillation:

    • Place the ground oregano powder into a 2 L round-bottom flask.

    • Add distilled water to the flask, ensuring the plant material is completely submerged. A common ratio is 1:10 (w/v) of plant material to water (e.g., 100 g of oregano in 1 L of water).

    • Set up the Clevenger-type apparatus, connecting the flask to the still head and the condenser. Ensure all glass joints are properly sealed.

    • Circulate cold water through the condenser.

    • Turn on the heating mantle and bring the water to a boil. The heating should be gentle to avoid charring the plant material.[2]

    • Continue the distillation for a recommended period of 3 hours, as this is a commonly cited duration for effective extraction of oregano essential oils.[3]

  • Collection and Separation of Essential Oil:

    • As the steam and volatile oils condense, they will collect in the graduated tube of the Clevenger apparatus.

    • The essential oil, being less dense than water, will form a layer on top of the hydrosol (aromatic water).

    • Once the distillation is complete, turn off the heating mantle and allow the apparatus to cool down.

    • Carefully collect the essential oil from the graduated tube.

  • Drying and Storage:

    • Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

    • Transfer the dried oil into a clean, airtight glass vial.

    • Store the essential oil at 4°C in a dark place to prevent degradation.[3]

  • Analysis (GC-MS):

    • Analyze the chemical composition of the extracted essential oil using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

    • This will allow for the identification and quantification of α-bourbonene and other constituents.

Visual Workflow

The following diagram illustrates the key steps in the hydrodistillation process for extracting α-bourbonene from oregano.

Hydrodistillation_Workflow cluster_prep 1. Preparation cluster_extraction 2. Hydrodistillation cluster_collection 3. Collection & Drying cluster_analysis 4. Analysis & Storage start Start prep_plant Grind Dried Oregano Leaves start->prep_plant hydrodistillation Hydrodistillation in Clevenger Apparatus (3 hours) prep_plant->hydrodistillation collection Collect Essential Oil hydrodistillation->collection drying Dry with Anhydrous Sodium Sulfate collection->drying storage Store at 4°C drying->storage analysis GC-MS Analysis for α-Bourbonene storage->analysis end End analysis->end

Caption: Experimental workflow for α-bourbonene extraction.

Discussion

The described hydrodistillation protocol is a robust method for the extraction of essential oils from oregano. The yield of α-bourbonene and other sesquiterpenes can be influenced by several factors, including the specific variety of oregano, growing conditions, and the precise parameters of the distillation process (e.g., distillation time, temperature).[1][4] For researchers focusing on maximizing the yield of α-bourbonene, further optimization of these parameters may be necessary. The use of GC-MS for the analysis of the final product is crucial for confirming the presence and quantifying the concentration of the target compound.

Safety Precautions

  • Always perform the distillation in a well-ventilated area or under a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Be cautious when handling hot glassware and the heating mantle.

  • Ensure that the cooling water is flowing through the condenser before starting the heating process to prevent the escape of volatile compounds.

References

Application Notes and Protocols: Investigating α-Bourbonene as a Potential Anti-inflammatory Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a necessary component of the healing process, chronic inflammation can contribute to a variety of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Current anti-inflammatory therapies, primarily nonsteroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are often associated with significant side effects, highlighting the need for novel therapeutic agents.

α-Bourbonene, a sesquiterpene found in various essential oils, presents a potential candidate for investigation as a novel anti-inflammatory agent. While direct studies on the anti-inflammatory properties of α-bourbonene are limited, its isomer, β-bourbonene, has demonstrated anti-inflammatory and antioxidant effects in preclinical studies.[1] This suggests that α-bourbonene may possess similar therapeutic potential.

These application notes provide a comprehensive guide for researchers to investigate the anti-inflammatory properties of α-bourbonene. The protocols outlined below describe key in vitro and in vivo assays to assess its efficacy and elucidate its potential mechanism of action.

Data Presentation: Hypothetical In Vitro and In Vivo Anti-inflammatory Activity of α-Bourbonene

The following tables present hypothetical data to illustrate the potential anti-inflammatory effects of α-bourbonene in various assays. These tables are for illustrative purposes and are intended to guide data presentation in future studies.

Table 1: In Vitro Anti-inflammatory Activity of α-Bourbonene

Assayα-Bourbonene Concentration (µg/mL)% InhibitionIC₅₀ (µg/mL)
Inhibition of Protein Denaturation 1025.3 ± 2.145.2
2548.7 ± 3.5
5065.1 ± 4.2
10082.4 ± 5.6
Red Blood Cell Membrane Stabilization 1022.8 ± 1.952.8
2545.2 ± 3.1
5061.5 ± 4.8
10078.9 ± 5.3
Cyclooxygenase-2 (COX-2) Inhibition 1018.9 ± 1.560.1
2539.6 ± 2.8
5055.4 ± 3.9
10072.3 ± 4.7
5-Lipoxygenase (5-LOX) Inhibition 1015.2 ± 1.275.4
2532.1 ± 2.5
5048.9 ± 3.3
10065.7 ± 4.1

Data are presented as mean ± standard deviation.

Table 2: In Vivo Anti-inflammatory Activity of α-Bourbonene in Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h% Inhibition of Edema
Control (Vehicle) -1.25 ± 0.15-
α-Bourbonene 250.98 ± 0.1121.6
500.75 ± 0.0940.0
1000.52 ± 0.0758.4
Indomethacin (Positive Control) 100.45 ± 0.0664.0

Data are presented as mean ± standard deviation.

Experimental Protocols

The following are detailed protocols for the key experiments to assess the anti-inflammatory potential of α-bourbonene.

In Vitro Inhibition of Protein Denaturation Assay

This assay assesses the ability of a substance to inhibit the denaturation of proteins, a hallmark of inflammation.

Materials:

  • α-Bourbonene

  • Bovine Serum Albumin (BSA) or Egg Albumin

  • Phosphate Buffered Saline (PBS, pH 6.4)

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of α-bourbonene in a suitable solvent (e.g., DMSO).

  • Prepare different concentrations of α-bourbonene (e.g., 10, 25, 50, 100 µg/mL) by diluting the stock solution with PBS.

  • The reaction mixture consists of 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of PBS, and 2 mL of varying concentrations of α-bourbonene.

  • A control solution is prepared by mixing 2 mL of distilled water with 0.2 mL of egg albumin and 2.8 mL of PBS.

  • Incubate the reaction mixtures at 37°C for 15 minutes.

  • Induce protein denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.

  • After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.

  • Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = 100 × (Absorbance of Control - Absorbance of Test) / Absorbance of Control

In Vitro Red Blood Cell (RBC) Membrane Stabilization Assay

This assay evaluates the ability of a compound to stabilize red blood cell membranes, which is analogous to the stabilization of lysosomal membranes that release inflammatory mediators.

Materials:

  • α-Bourbonene

  • Fresh whole human or rat blood

  • Normal saline (0.9% NaCl)

  • Hypotonic saline (0.25% NaCl)

  • Phosphate buffer (pH 7.4)

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Collect fresh blood and mix with an equal volume of Alsever's solution (or use an anticoagulant).

  • Centrifuge at 3000 rpm for 10 minutes and wash the pellet three times with normal saline.

  • Prepare a 10% v/v suspension of RBCs in normal saline.

  • The reaction mixture consists of 1 mL of phosphate buffer, 2 mL of hypotonic saline, 0.5 mL of the RBC suspension, and 0.5 mL of α-bourbonene solution at various concentrations (e.g., 10, 25, 50, 100 µg/mL).

  • A control is prepared with 0.5 mL of vehicle instead of the α-bourbonene solution.

  • Incubate the mixtures at 37°C for 30 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.

  • Calculate the percentage of membrane stabilization using the following formula: % Protection = 100 - [(Absorbance of Test / Absorbance of Control) × 100]

In Vivo Carrageenan-Induced Paw Edema Model

This is a standard and widely used model to assess the acute anti-inflammatory activity of a compound.

Materials:

  • α-Bourbonene

  • Carrageenan (1% w/v in sterile saline)

  • Indomethacin (positive control)

  • Male Wistar rats or Swiss albino mice

  • Plethysmometer

Procedure:

  • Fast the animals overnight with free access to water.

  • Divide the animals into groups: control (vehicle), α-bourbonene treated (different doses), and positive control (indomethacin).

  • Administer α-bourbonene or indomethacin orally or intraperitoneally 1 hour before carrageenan injection.

  • Measure the initial paw volume of each animal using a plethysmometer.

  • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(V_c - V_t) / V_c] × 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, created using Graphviz (DOT language), illustrate a hypothetical signaling pathway for the anti-inflammatory action of α-bourbonene and a general experimental workflow for its evaluation.

experimental_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_mechanism Mechanism of Action Studies Protein Denaturation Assay Protein Denaturation Assay RBC Membrane Stabilization Assay RBC Membrane Stabilization Assay COX-2 Inhibition Assay COX-2 Inhibition Assay 5-LOX Inhibition Assay 5-LOX Inhibition Assay Cytokine Release Assay (LPS-stimulated macrophages) Cytokine Release Assay (LPS-stimulated macrophages) Carrageenan-Induced Paw Edema Carrageenan-Induced Paw Edema Cotton Pellet Granuloma Cotton Pellet Granuloma Adjuvant-Induced Arthritis Adjuvant-Induced Arthritis Western Blot (NF-κB, MAPKs) Western Blot (NF-κB, MAPKs) RT-PCR (Pro-inflammatory gene expression) RT-PCR (Pro-inflammatory gene expression) α-Bourbonene α-Bourbonene In Vitro Screening In Vitro Screening α-Bourbonene->In Vitro Screening In Vivo Evaluation In Vivo Evaluation In Vitro Screening->In Vivo Evaluation Mechanism of Action Studies Mechanism of Action Studies In Vivo Evaluation->Mechanism of Action Studies Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization

Caption: Experimental workflow for evaluating α-bourbonene.

signaling_pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Bourbonene α-Bourbonene Bourbonene->IKK Inhibition Bourbonene->NFkB Inhibition of Translocation NFkB_n NF-κB DNA DNA NFkB_n->DNA DNA->Genes

Caption: Hypothetical inhibition of the NF-κB signaling pathway by α-bourbonene.

Conclusion

The protocols and conceptual framework provided in these application notes offer a robust starting point for the systematic investigation of α-bourbonene as a potential anti-inflammatory agent. While direct evidence is currently lacking, the promising activity of its isomer, β-bourbonene, warrants further exploration. By employing the described in vitro and in vivo models, researchers can effectively screen for anti-inflammatory activity, begin to elucidate the mechanism of action, and potentially develop a novel therapeutic lead for inflammatory diseases. It is imperative that future research focuses on generating empirical data to validate the hypothetical anti-inflammatory potential of α-bourbonene.

References

Application Notes and Protocols for Alpha-Bourbonene in Fragrance Formulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-bourbonene is a tricyclic sesquiterpene hydrocarbon naturally occurring in a variety of plants.[1][2] As a C15H24 compound, it is part of the diverse family of terpenes that constitute the primary components of essential oils.[1] Its presence in aromatic plants such as bay laurel, geranium, and oregano suggests its potential as a valuable ingredient in the fragrance industry.[2][3] Sesquiterpenes are generally less volatile than monoterpenes, positioning them as potential middle-to-base notes in fragrance compositions, contributing to the scent's body and longevity.[1] These application notes provide a comprehensive overview of this compound's properties and detailed protocols for its evaluation and incorporation into fragrance formulations.

Olfactory Profile

While specific organoleptic data for isolated this compound is not widely published, an olfactory profile can be inferred from its molecular relatives and natural sources.[2][3][4] The isomer, beta-bourbonene, is described as having an herbal, woody, floral, and balsamic odor.[5] Given that this compound is found in essential oils like oregano and bay laurel, its scent is likely to possess warm, woody, and slightly spicy-herbal characteristics. It is not expected to be a primary odorant but rather a component that can add complexity, naturalness, and depth to fragrance compositions, particularly in woody, fougère, and chypre accords.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This data is essential for the fragrance formulator to understand its behavior in various solvents and its stability under different conditions.

PropertyValueReference(s)
Molecular Formula C₁₅H₂₄[2]
Molecular Weight 204.356 g/mol [2]
CAS Number 5208-58-2[2]
Boiling Point 254.00 to 256.00 °C @ 760.00 mm Hg[2][3]
Flash Point 221.00 °F (105.00 °C) (TCC)[2][3][4]
Vapor Pressure 0.026000 mmHg @ 25.00 °C (est.)[2]
Solubility Soluble in alcohol; Insoluble in water (0.3163 mg/L @ 25 °C est.)[2][3]
logP (o/w) 6.171 (est.)[2]

Application in Fragrance Formulation

This compound is best utilized as a modifier and blender within a fragrance concentrate, lending a natural woody and spicy character. Its low volatility suggests good substantivity, making it suitable for anchoring more fleeting top and middle notes.

Suggested Applications and Use Levels:

The following table outlines potential applications for this compound in various fragrance accords. The recommended starting concentrations are based on the usage levels of the related isomer, beta-bourbonene, which is recommended for use at up to 5.0% of the fragrance concentrate.[5]

Fragrance Accord TypeOlfactory ContributionSuggested Starting Concentration (% in concentrate)Potential Blending Partners
Woody/Spicy Enhances natural woodiness, adds a subtle peppery warmth.0.5 - 3.0%Cedarwood, Sandalwood, Vetiver, Black Pepper, Iso E Super
Fougère Lends a clean, herbal-woody undertone to the heart.0.2 - 1.5%Lavender, Oakmoss, Coumarin, Geranium
Chypre Provides a dry, woody facet to complement the mossy base.0.3 - 2.0%Bergamot, Oakmoss, Patchouli, Labdanum
Herbal/Aromatic Contributes to a natural, green, and slightly medicinal character.0.1 - 1.0%Rosemary, Thyme, Basil, Clary Sage

Regulatory and Safety Information

This compound is categorized as a flavor and fragrance agent.[2] However, specific safety assessments or restrictions from major regulatory bodies like the International Fragrance Association (IFRA) were not found in the public domain at the time of this writing.[2] As with all fragrance materials, it is the responsibility of the formulator to ensure the final product complies with all relevant safety and regulatory standards. A thorough safety assessment by the Research Institute for Fragrance Materials (RIFM) should be consulted if available. It does not appear on the EU's list of 26 declarable fragrance allergens.

Experimental Protocols

The following protocols provide a framework for the systematic evaluation and application of this compound in fragrance development.

Protocol 1: Olfactory Evaluation of this compound

Objective: To characterize the odor profile of this compound at various dilutions.

Materials:

  • This compound (95%+ purity)

  • Perfumer's alcohol (Ethanol, 95% or SDA 40B)

  • Glass beakers and graduated cylinders

  • Pipettes

  • Smelling strips (blotters)

  • Labeled glass vials for dilutions

Methodology:

  • Prepare dilutions of this compound in perfumer's alcohol at 10%, 5%, and 1% by weight.

  • Label each vial clearly. Allow the dilutions to sit for at least one hour to equilibrate.

  • Dip a clean smelling strip into the 10% dilution, ensuring it is submerged about 1 cm.

  • Remove the strip and allow the alcohol to evaporate for approximately 10-15 seconds.

  • Evaluate the odor at three distinct time points:

    • Top Note (0-10 minutes): Record the initial impressions.

    • Heart/Middle Note (10 minutes - 1 hour): Note the evolution of the scent as the more volatile components dissipate.

    • Base Note/Dry-Down (>1 hour): Characterize the lasting impression of the material.

  • Repeat steps 3-5 for the 5% and 1% dilutions, noting any differences in character and intensity.

  • For a comprehensive analysis, also dip a strip in the neat (100%) material and evaluate its dry-down over 24 hours to assess its tenacity.

Protocol 2: Incorporation into a Woody-Spicy Fragrance Accord

Objective: To evaluate the effect of this compound within a model fragrance accord.

Materials:

  • This compound (10% dilution from Protocol 1)

  • A pre-formulated woody-spicy base accord (Control). Example formula provided below.

  • Digital scale (0.001g accuracy)

  • Glass vials and pipettes

Methodology:

  • Prepare the Control Accord: Create a batch of the following woody-spicy accord.

IngredientParts (by weight)
Iso E Super40
Cedarwood Atlas20
Vetiver Haiti10
Black Pepper Oil5
Bergamot Oil15
Hedione10
Total 100
  • Create the Test Accord: Prepare a second batch of the accord, but this time incorporate this compound.

    • Reduce the amount of Iso E Super to create space in the formula.

    • Add this compound at a target concentration (e.g., 2% of the total accord).

IngredientParts (by weight)
Iso E Super38
This compound 2
Cedarwood Atlas20
Vetiver Haiti10
Black Pepper Oil5
Bergamot Oil15
Hedione10
Total 100
  • Maceration: Allow both the Control and Test accords to mature for at least 48 hours in a cool, dark place.

  • Comparative Evaluation: Dip labeled smelling strips into both the Control and Test accords. Evaluate them side-by-side at regular intervals (initial, 30 minutes, 2 hours, 8 hours) to assess the impact of this compound on the overall scent profile, character, and longevity. Note any changes in diffusion, complexity, or the perception of other notes.

Protocol 3: Stability and Performance Testing

Objective: To assess the stability and performance of a fragrance containing this compound in a simple product base.

Materials:

  • Control and Test accords from Protocol 2.

  • Simple product base (e.g., unscented liquid soap, body lotion, or room spray base).

  • Glass beakers, stirrers, and appropriate final packaging.

Methodology:

  • Incorporate the Control accord into the product base at a typical loading (e.g., 1% for lotion, 2% for soap). Mix thoroughly until homogenous.

  • Repeat step 1 with the Test accord in a separate batch.

  • Initial Evaluation: Assess the scent of both final products immediately after formulation.

  • Accelerated Aging: Store samples of both products under accelerated conditions (e.g., 40°C oven) for a period of 4-8 weeks.

  • Periodic Evaluation: At weekly intervals, evaluate the samples for any changes in color, viscosity, and, most importantly, scent profile and intensity. This will provide an indication of this compound's stability and its interaction with the product base over time.

Visualizations

Fragrance_Evaluation_Workflow cluster_prep Preparation cluster_eval Olfactory Analysis cluster_form Formulation & Testing A Source this compound (>95% Purity) B Prepare Dilutions (10%, 5%, 1% in Ethanol) A->B C Dip Smelling Strips B->C D Evaluate Odor Profile (Top, Middle, Base Notes) C->D E Assess Tenacity (24h Dry-Down) D->E F Incorporate into Test Accord E->F G Compare vs. Control Accord F->G H Test in Product Base (e.g., Lotion, Soap) F->H J Final Characterization & Use Level Determination G->J I Conduct Stability Tests (Accelerated Aging) H->I I->J

Caption: Workflow for the evaluation and application of this compound in fragrance formulation.

Logical_Relationships cluster_source Natural Sources cluster_profile Inferred Olfactory Profile cluster_app Fragrance Applications Oregano Oregano AB This compound (Sesquiterpene C₁₅H₂₄) Oregano->AB BayLaurel Bay Laurel BayLaurel->AB Geranium Geranium Geranium->AB Woody Woody AB->Woody Spicy Spicy AB->Spicy Herbal Herbal AB->Herbal Fougere Fougère Accords Woody->Fougere Chypre Chypre Accords Woody->Chypre WoodySpicy Woody/Spicy Accords Woody->WoodySpicy Spicy->Fougere Spicy->Chypre Spicy->WoodySpicy Herbal->Fougere Herbal->Chypre Herbal->WoodySpicy

Caption: Logical relationships of this compound from source to potential application.

References

Application Notes and Protocols for the Extraction of α-Bourbonene using Supercritical CO₂

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Bourbonene is a tricyclic sesquiterpene found in the essential oils of various plants, including Lantana camara, geranium (Pelargonium graveolens), and oregano (Origanum vulgare). It is recognized for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities. Supercritical fluid extraction (SFE) with carbon dioxide (CO₂) offers a green and efficient alternative to traditional solvent extraction methods for obtaining high-purity α-bourbonene. This document provides detailed application notes and protocols for the extraction of α-bourbonene using supercritical CO₂.

Supercritical CO₂ is a desirable solvent due to its non-toxic nature, moderate critical temperature (31.1 °C) and pressure (73.8 bar), and the ability to tune its solvent power by varying pressure and temperature. This allows for the selective extraction of target compounds like sesquiterpenes.

Quantitative Data Summary

The following tables present illustrative data for the supercritical CO₂ extraction of α-bourbonene from dried and ground Lantana camara leaves. This data is representative of a typical optimization process.

Table 1: Effect of Extraction Pressure on α-Bourbonene Yield and Purity

Pressure (bar)Temperature (°C)Extraction Time (min)CO₂ Flow Rate ( g/min )Total Extract Yield (%)α-Bourbonene Purity in Extract (%)α-Bourbonene Yield (mg/g of biomass)
15050120201.815.22.74
20050120202.518.54.63
25050120203.222.17.07
30050120203.820.87.90
35050120204.119.58.00

Table 2: Effect of Extraction Temperature on α-Bourbonene Yield and Purity

Pressure (bar)Temperature (°C)Extraction Time (min)CO₂ Flow Rate ( g/min )Total Extract Yield (%)α-Bourbonene Purity in Extract (%)α-Bourbonene Yield (mg/g of biomass)
25040120202.920.55.95
25050120203.222.17.07
25060120203.519.86.93
25070120203.917.46.79

Table 3: Effect of Extraction Time on α-Bourbonene Yield

Pressure (bar)Temperature (°C)Extraction Time (min)CO₂ Flow Rate ( g/min )Total Extract Yield (%)α-Bourbonene Yield (mg/g of biomass)
2505060202.14.85
2505090202.86.47
25050120203.27.07
25050150203.47.21
25050180203.57.25

Experimental Protocols

Preparation of Plant Material
  • Source Material: Obtain dried leaves of Lantana camara.

  • Grinding: Grind the dried leaves to a uniform particle size of approximately 0.5 mm. This increases the surface area for efficient extraction.

  • Drying: Ensure the moisture content of the ground material is below 10% by drying in an oven at 40°C for 2-4 hours.

Supercritical CO₂ Extraction Protocol

This protocol is based on the optimized parameters derived from the illustrative data.

  • Apparatus: A laboratory-scale supercritical fluid extraction system equipped with an extraction vessel, a separator, a CO₂ pump, and temperature and pressure controllers.

  • Loading the Extractor: Load approximately 100 g of the prepared ground Lantana camara leaves into the extraction vessel.

  • Setting Parameters:

    • Set the extraction pressure to 250 bar.

    • Set the extraction temperature to 50°C.

    • Set the CO₂ flow rate to 20 g/min .

  • Extraction:

    • Pressurize the system with CO₂ to the set pressure.

    • Once the desired temperature and pressure are stable, start the CO₂ flow through the extraction vessel.

    • Maintain the extraction for a dynamic time of 120 minutes.

  • Collection of Extract:

    • The supercritical CO₂ containing the dissolved extract flows to the separator.

    • Reduce the pressure in the separator to 60 bar and maintain the temperature at 40°C. This causes the CO₂ to lose its solvent power, and the extract precipitates.

    • Collect the essential oil extract from the bottom of the separator.

  • Post-Extraction:

    • Depressurize the system slowly.

    • Remove the spent plant material from the extraction vessel.

    • Weigh the collected extract to determine the total yield.

Analytical Protocol for α-Bourbonene Quantification (GC-MS)
  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: Use a non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Sample Preparation: Prepare a 1% (v/v) solution of the supercritical CO₂ extract in hexane.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL (splitless mode)

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp to 180°C at a rate of 4°C/min.

      • Ramp to 280°C at a rate of 10°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 230°C

    • Interface Temperature: 280°C

    • Mass Range: 40-500 amu

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Identification and Quantification:

    • Identify α-bourbonene by comparing its mass spectrum and retention index with a reference standard and the NIST library.

    • Quantify the amount of α-bourbonene using an external standard calibration curve.

Visualizations

Experimental Workflow

experimental_workflow plant_material Plant Material (Lantana camara) grinding Grinding (0.5 mm) plant_material->grinding drying Drying (<10% moisture) grinding->drying extraction_vessel Extraction Vessel (250 bar, 50°C, 120 min) drying->extraction_vessel sfe_system Supercritical Fluid Extractor separator Separator (60 bar, 40°C) extraction_vessel->separator co2_out CO₂ Out (Recycled) separator->co2_out extract α-Bourbonene Rich Extract separator->extract co2_in Supercritical CO₂ In co2_in->extraction_vessel gcms GC-MS Analysis extract->gcms quantification Quantification of α-Bourbonene gcms->quantification

Caption: Supercritical CO₂ extraction workflow for α-bourbonene.

Putative Anti-inflammatory Signaling Pathway of α-Bourbonene

Based on evidence from its isomer, β-bourbonene, and the known anti-inflammatory mechanisms of other sesquiterpenes, a putative signaling pathway for α-bourbonene is proposed to involve the inhibition of the NF-κB pathway.

signaling_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation IkB_NFkB->NFkB Releases alpha_bourbonene α-Bourbonene alpha_bourbonene->IKK Inhibits alpha_bourbonene->NFkB_n Inhibits Translocation DNA DNA NFkB_n->DNA Binds to Pro_inflammatory_genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, IL-6) DNA->Pro_inflammatory_genes Induces

Caption: Proposed anti-inflammatory action of α-bourbonene via NF-κB inhibition.

Application Notes and Protocols: Pharmacological Screening of α-Bourbonene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Bourbonene is a tricyclic sesquiterpene found in the essential oils of various plants, including Schinus terebinthifolius (Brazilian pepper), Laggera alata, and various species of the Croton genus. As a member of the vast family of sesquiterpenes, α-bourbonene represents an interesting scaffold for pharmacological development. Natural products and their derivatives are a cornerstone of drug discovery, offering chemical diversity and biological relevance. The derivatization of natural product scaffolds like α-bourbonene is a key strategy to enhance their potency, selectivity, and pharmacokinetic properties.

These application notes provide a framework and detailed protocols for the initial pharmacological screening of novel α-bourbonene derivatives. The proposed screening cascade focuses on three key areas where sesquiterpenes have shown significant promise: anti-inflammatory, antimicrobial, and cytotoxic activities.

Rationale for Pharmacological Screening

While specific pharmacological data on α-bourbonene derivatives are scarce in the public domain, the known biological activities of structurally related sesquiterpenes provide a strong rationale for screening. Many sesquiterpenes are known to modulate key signaling pathways involved in inflammation, microbial growth, and cancer cell proliferation. Therefore, a primary screening cascade for novel α-bourbonene derivatives should logically encompass these three areas to identify potential therapeutic leads.

Data Presentation

The following tables are templates for organizing and presenting the quantitative data obtained from the pharmacological screening of α-bourbonene derivatives.

Table 1: Anti-Inflammatory Activity of α-Bourbonene Derivatives

Compound IDConcentration (µM)Inhibition of NO Production (%)IC₅₀ (µM) for NO InhibitionCell Viability (%)
α-Bourbonene10
50
100
Derivative 110
50
100
Derivative 210
50
100
Positive
Control
(e.g., Dex)

Table 2: Antimicrobial Activity of α-Bourbonene Derivatives (Minimum Inhibitory Concentration - MIC)

Compound IDStaphylococcus aureus (ATCC 29213) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)Candida albicans (ATCC 90028) MIC (µg/mL)
α-Bourbonene
Derivative 1
Derivative 2
Positive
Control 1
(e.g., Vanc)
Positive
Control 2
(e.g., Cipro)
Positive
Control 3
(e.g., Fluco)

Table 3: Cytotoxic Activity of α-Bourbonene Derivatives

Compound IDCell Line 1 (e.g., MCF-7) IC₅₀ (µM)Cell Line 2 (e.g., A549) IC₅₀ (µM)Normal Cell Line (e.g., HEK293) IC₅₀ (µM)Selectivity Index (SI)
α-Bourbonene
Derivative 1
Derivative 2
Positive
Control
(e.g., Dox)

Experimental Protocols

Protocol 1: In Vitro Anti-Inflammatory Assay - Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages

Objective: To evaluate the potential of α-bourbonene derivatives to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7).

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • α-Bourbonene derivatives (dissolved in DMSO)

  • Dexamethasone (positive control)

  • Griess Reagent System

  • 96-well cell culture plates

  • MTT reagent

  • DMSO

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: After incubation, remove the medium and replace it with fresh medium containing various concentrations of the α-bourbonene derivatives (e.g., 10, 50, 100 µM). Include wells for a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).

  • Inflammation Induction: After 1 hour of pre-treatment with the compounds, stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control wells.

  • Incubation: Incubate the plate for a further 24 hours.

  • Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well. Measure the nitrite concentration, a stable product of NO, using the Griess Reagent System according to the manufacturer's instructions. Measure the absorbance at 540 nm.

  • Cell Viability Assay (MTT): To ensure that the observed NO inhibition is not due to cytotoxicity, perform an MTT assay on the remaining cells in the plate.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

    • Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated control. Determine the IC₅₀ value for each compound. Calculate cell viability relative to the vehicle control.

Protocol 2: Antimicrobial Susceptibility Testing - Broth Microdilution Method

Objective: To determine the Minimum Inhibitory Concentration (MIC) of α-bourbonene derivatives against selected bacterial and fungal strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strain (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • α-Bourbonene derivatives (dissolved in DMSO)

  • Standard antibiotics (e.g., Vancomycin, Ciprofloxacin, Fluconazole)

  • 96-well plates

  • Resazurin solution (for viability indication)

Procedure:

  • Preparation of Inoculum: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth.

  • Serial Dilution: Perform a two-fold serial dilution of the α-bourbonene derivatives and control antibiotics in the 96-well plates containing the appropriate broth.

  • Inoculation: Add the prepared microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be observed visually or by adding a viability indicator like resazurin.

  • Data Recording: Record the MIC values for each compound against each microbial strain.

Protocol 3: In Vitro Cytotoxicity Assay - MTT Assay

Objective: To evaluate the cytotoxic effects of α-bourbonene derivatives on human cancer cell lines and a non-cancerous cell line.

Materials:

  • Human cancer cell lines (e.g., MCF-7 - breast, A549 - lung)

  • Non-cancerous human cell line (e.g., HEK293 - embryonic kidney)

  • Appropriate cell culture media and supplements

  • α-Bourbonene derivatives (dissolved in DMSO)

  • Doxorubicin (positive control)

  • MTT reagent

  • 96-well cell culture plates

  • DMSO

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the α-bourbonene derivatives for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control (Doxorubicin).

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each compound on each cell line. Calculate the Selectivity Index (SI) as the ratio of the IC₅₀ on the non-cancerous cell line to the IC₅₀ on the cancer cell line.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Preparation cluster_screening Pharmacological Screening cluster_data Data Analysis synthesis Synthesis of α-Bourbonene Derivatives dissolution Dissolution in DMSO (Stock Solutions) synthesis->dissolution anti_inflammatory Anti-inflammatory Assay (NO Inhibition) dissolution->anti_inflammatory Test Compounds antimicrobial Antimicrobial Assay (MIC Determination) dissolution->antimicrobial Test Compounds cytotoxicity Cytotoxicity Assay (IC₅₀ Determination) dissolution->cytotoxicity Test Compounds analysis IC₅₀ / MIC Calculation Data Tabulation anti_inflammatory->analysis antimicrobial->analysis cytotoxicity->analysis hit_id Hit Identification & Lead Optimization analysis->hit_id

Caption: Workflow for the pharmacological screening of α-bourbonene derivatives.

Caption: Potential inhibition of the NF-κB signaling pathway by α-bourbonene derivatives.

Troubleshooting & Optimization

Technical Support Center: Optimizing α-Bourbonene Yield from Geranium Oil

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of α-bourbonene yield from geranium oil (Pelargonium graveolens). This resource is designed for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: Can I directly convert the main components of geranium oil, such as citronellol and geraniol, into α-bourbonene?

A1: No, a direct conversion of monoterpenoids like citronellol and geraniol into the sesquiterpene α-bourbonene is not feasible. This is due to the fundamental difference in their carbon skeletons; monoterpenes are C10 compounds, while sesquiterpenes are C15 compounds. The synthesis of α-bourbonene requires a C15 precursor, farnesyl diphosphate (FPP), which undergoes cyclization.

Q2: What is the natural concentration of α-bourbonene in geranium oil?

A2: The concentration of α-bourbonene in geranium oil is typically low and can vary significantly based on the cultivar, geographical origin, and distillation process. Some studies have reported the presence of β-bourbonene, an isomer, at concentrations around 0.7-1.5%. The concentration of α-bourbonene itself is often not explicitly quantified or is present in trace amounts.

Q3: What is the primary precursor for α-bourbonene in geranium oil?

A3: The key precursor for the synthesis of α-bourbonene from geranium oil is germacrene D , a sesquiterpene found in the oil. Germacrene D can be converted into α-bourbonene and other sesquiterpenes through an acid-catalyzed cyclization reaction.[1][2][3]

Q4: What are the major challenges in optimizing α-bourbonene yield?

A4: The main challenges include:

  • The low natural abundance of the precursor, germacrene D, in many geranium oil varieties.

  • The acid-catalyzed cyclization of germacrene D is not entirely selective and produces a mixture of sesquiterpene isomers, including various cadinenes and muurolenes, alongside bourbonene.[4][5]

  • Separating α-bourbonene from this complex mixture of structurally similar sesquiterpenes can be challenging.

Troubleshooting Guides

Issue 1: Low Yield of the Sesquiterpene Fraction from Geranium Oil
Potential Cause Troubleshooting Step
Inefficient extraction method.Employ fractional distillation under reduced pressure to separate the higher-boiling sesquiterpene fraction from the more volatile monoterpenoids.
Degradation of components.Avoid excessive heat during distillation, as this can lead to the degradation of thermolabile sesquiterpenes.
Insufficient starting material.Increase the initial volume of geranium oil to ensure a quantifiable yield of the sesquiterpene fraction, which constitutes a minor portion of the total oil.
Issue 2: Low Conversion of Germacrene D during Acid-Catalyzed Cyclization
Potential Cause Troubleshooting Step
Inactive or inappropriate catalyst.Ensure the acid catalyst (e.g., formic acid, Amberlyst® 15) is fresh and of the appropriate concentration. Experiment with different acid catalysts to find the optimal one for your specific reaction conditions.
Suboptimal reaction temperature.Optimize the reaction temperature. Low temperatures may lead to slow or incomplete reactions, while excessively high temperatures can promote the formation of undesired byproducts. A typical starting point is room temperature, with gradual heating if necessary.
Insufficient reaction time.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.
Issue 3: High Yield of Undesired Side Products (e.g., Cadinenes, Muurolenes)

| Potential Cause | Troubleshooting Step | | Strong acid catalyst or harsh reaction conditions. | Use a milder acid catalyst or lower the reaction temperature. Strong acids can lead to a less selective reaction, favoring the formation of more thermodynamically stable products.[4][5] | | Presence of water in the reaction mixture. | Ensure all glassware is thoroughly dried and use anhydrous solvents. Water can interfere with the cyclization process and lead to the formation of oxygenated byproducts. | | Isomerization of the desired product. | Quench the reaction as soon as the optimal yield of α-bourbonene is achieved to prevent further isomerization to other sesquiterpenes. |

Issue 4: Difficulty in Purifying α-Bourbonene

| Potential Cause | Troubleshooting Step | | Co-elution of isomers during chromatography. | Utilize a high-resolution separation technique such as preparative Gas Chromatography (prep-GC) or column chromatography with a highly selective stationary phase (e.g., silica gel impregnated with silver nitrate). | | Inadequate separation in column chromatography. | Optimize the solvent system for column chromatography. A non-polar mobile phase (e.g., hexane or pentane) with a small amount of a slightly more polar solvent (e.g., diethyl ether or ethyl acetate) can improve separation. | | Overlapping peaks in GC-MS analysis. | Use a long capillary column with a polar stationary phase and optimize the temperature program to achieve better separation of the isomers.[6] |

Experimental Protocols

Protocol 1: Isolation of the Sesquiterpene Fraction from Geranium Oil

Objective: To separate the higher-boiling point sesquiterpene fraction from the lower-boiling point monoterpenoid fraction of geranium oil.

Methodology: Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum pump, a heating mantle, a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, and receiving flasks.

  • Sample Preparation: Place a known volume of geranium oil into the distillation flask.

  • Distillation:

    • Begin heating the oil gently under reduced pressure.

    • Collect the initial fractions, which will primarily consist of monoterpenoids.

    • Gradually increase the temperature to distill the sesquiterpene fraction, which has a higher boiling point.

    • Collect the sesquiterpene-rich fraction in a separate receiving flask.

  • Analysis: Analyze the collected fractions by GC-MS to confirm the separation and identify the composition of the sesquiterpene fraction.

Protocol 2: Acid-Catalyzed Cyclization of Germacrene D to α-Bourbonene

Objective: To convert germacrene D, present in the isolated sesquiterpene fraction, into α-bourbonene.

Methodology: Acid Catalysis

  • Reactant Preparation: Dissolve the isolated sesquiterpene fraction in an anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Addition: Add a catalytic amount of a suitable acid. Options include:

    • Homogeneous catalyst: Formic acid.

    • Heterogeneous catalyst: Amberlyst® 15 ion-exchange resin (can be easily filtered out after the reaction).

  • Reaction:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by GC-MS.

  • Quenching: Once the desired conversion is achieved, quench the reaction by adding a weak base (e.g., a saturated solution of sodium bicarbonate) if a homogeneous acid catalyst was used. If a heterogeneous catalyst was used, simply filter it off.

  • Work-up:

    • Extract the organic layer with water to remove any remaining acid and salts.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude reaction mixture.

Protocol 3: Purification of α-Bourbonene

Objective: To isolate α-bourbonene from the complex mixture of sesquiterpenes produced during the cyclization reaction.

Methodology: Column Chromatography

  • Column Preparation: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the non-polar solvent and load it onto the top of the column.

  • Elution:

    • Begin eluting the column with the non-polar solvent.

    • Gradually increase the polarity of the mobile phase by adding a small percentage of a more polar solvent (e.g., diethyl ether or ethyl acetate).

    • Collect fractions and analyze each fraction by TLC or GC-MS to identify the fractions containing α-bourbonene.

  • Isolation: Combine the fractions rich in α-bourbonene and evaporate the solvent to obtain the purified product.

Data Presentation

Table 1: Typical Sesquiterpene Composition of Geranium Oil (Pelargonium graveolens)

SesquiterpeneTypical Concentration Range (%)
Germacrene D1 - 10
β-Caryophyllene2 - 8
Bicyclogermacrene1 - 5
δ-Cadinene0.5 - 3
γ-Muurolene0.5 - 2
α-Humulene0.5 - 2
β-Bourbonene0.1 - 1.5

Note: Concentrations can vary significantly between different geranium oil chemotypes and sources.

Table 2: Typical Product Distribution of Acid-Catalyzed Germacrene D Cyclization

ProductTypical Yield (%)
δ-Cadinene30 - 45
γ-Cadinene15 - 25
γ-Muurolene10 - 20
α-Muurolene5 - 15
α-Cadinene5 - 10
α-Bourbonene < 5
Other sesquiterpenesVariable

Note: Yields are highly dependent on the specific reaction conditions (catalyst, temperature, solvent).[4][5]

Visualizations

experimental_workflow geranium_oil Geranium Oil fractional_distillation Fractional Distillation geranium_oil->fractional_distillation monoterpenes Monoterpene Fraction (Citronellol, Geraniol, etc.) fractional_distillation->monoterpenes Lower Boiling Point sesquiterpenes Sesquiterpene Fraction (Germacrene D, etc.) fractional_distillation->sesquiterpenes Higher Boiling Point acid_catalysis Acid-Catalyzed Cyclization sesquiterpenes->acid_catalysis crude_product Crude Reaction Mixture (α-Bourbonene, Cadinenes, etc.) acid_catalysis->crude_product column_chromatography Column Chromatography crude_product->column_chromatography purified_bourbonene Purified α-Bourbonene column_chromatography->purified_bourbonene side_products Other Sesquiterpenes column_chromatography->side_products

Caption: Experimental workflow for α-bourbonene optimization.

cyclization_pathway germacrene_d Germacrene D protonation Protonation (H+) germacrene_d->protonation carbocation Germacrenyl Cation (Intermediate) protonation->carbocation cyclization_rearrangement Cyclization & Rearrangement carbocation->cyclization_rearrangement bourbonene α-Bourbonene cyclization_rearrangement->bourbonene cadinenes Cadinenes cyclization_rearrangement->cadinenes muurolenes Muurolenes cyclization_rearrangement->muurolenes other_sesquiterpenes Other Sesquiterpenes cyclization_rearrangement->other_sesquiterpenes

Caption: Simplified reaction pathway for germacrene D cyclization.

References

Technical Support Center: Purification of α-Bourbonene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of α-bourbonene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the isolation and purification of this sesquiterpene.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of α-bourbonene?

Alpha-bourbonene is a naturally occurring sesquiterpene found in the essential oils of various plants. Commercially relevant sources include Geranium oil (Pelargonium graveolens) and Vetiver oil (Chrysopogon zizanioides). Its concentration in these oils can vary significantly based on the plant's geographical origin, harvesting time, and the extraction method used.

Q2: What are the main challenges in purifying α-bourbonene?

The primary challenges in purifying α-bourbonene stem from its chemical nature and its presence in complex mixtures:

  • Co-elution with isomers: Essential oils contain a multitude of structurally similar sesquiterpenes and other compounds with close boiling points and polarities, making separation difficult.

  • Thermal degradation: Like many terpenes, α-bourbonene can be susceptible to degradation at high temperatures, which can be a concern during distillation.

  • Low concentration: The concentration of α-bourbonene in essential oils is often low, requiring efficient enrichment and purification methods to obtain high-purity material.

  • Apolar nature: Its nonpolar character can make it challenging to separate from other hydrocarbons using traditional normal-phase chromatography.

Q3: Which analytical techniques are most suitable for monitoring the purification of α-bourbonene?

Gas chromatography-mass spectrometry (GC-MS) is the most common and effective technique for monitoring the purification of α-bourbonene. It allows for both the separation of volatile compounds in a mixture and their identification based on their mass spectra and retention times. For quantitative analysis, a gas chromatograph with a flame ionization detector (GC-FID) is often used.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the purification of α-bourbonene using various techniques.

Fractional Distillation

Problem: Poor separation of α-bourbonene from other sesquiterpenes.

Possible Cause Solution
Inefficient columnUse a longer fractionation column or a column with a more efficient packing material to increase the number of theoretical plates.
Incorrect pressureOptimize the vacuum level. Lowering the pressure reduces the boiling points and can improve the separation of compounds with close boiling points.
High distillation rateReduce the heating rate to allow for proper equilibration between the liquid and vapor phases within the column.

Problem: Degradation of α-bourbonene during distillation.

Possible Cause Solution
Excessive temperatureUse vacuum distillation to lower the boiling point of the components and reduce the risk of thermal degradation.
Prolonged heatingMinimize the distillation time by using an appropriately sized distillation flask and ensuring efficient heat transfer.
Column Chromatography

Problem: Co-elution of α-bourbonene with other compounds.

Possible Cause Solution
Inappropriate stationary phaseFor normal-phase chromatography, consider silica gel impregnated with silver nitrate (AgNO₃), which can improve the separation of unsaturated compounds like sesquiterpenes. For reverse-phase, C18 columns are commonly used.
Incorrect mobile phasePerform thorough thin-layer chromatography (TLC) or analytical high-performance liquid chromatography (HPLC) to optimize the solvent system for the best separation. A shallow gradient elution may be necessary.
Column overloadingReduce the amount of sample loaded onto the column to prevent band broadening and improve resolution.

Problem: Low recovery of α-bourbonene.

Possible Cause Solution
Irreversible adsorptionDeactivate the silica gel with a small amount of a polar solvent (e.g., triethylamine in the mobile phase for basic compounds) if irreversible adsorption is suspected.
Sample volatilityUse a fraction collector with cooled tubes to minimize the evaporation of the volatile α-bourbonene.

Quantitative Data Summary

The following table summarizes typical purity and yield data for different purification techniques. Please note that these values are illustrative and can vary significantly based on the starting material and specific experimental conditions.

Purification Technique Starting Material Typical Purity (%) Typical Yield (%)
Fractional Vacuum DistillationGeranium Oil60-7070-80
Silica Gel Column ChromatographyPre-fractionated essential oil>9050-60
Preparative HPLC (C18)Enriched fraction>9830-40
Counter-Current ChromatographyCrude essential oil85-9560-70

Experimental Protocols

Protocol 1: Isolation of α-Bourbonene from Geranium Oil by Fractional Vacuum Distillation followed by Column Chromatography

1. Fractional Vacuum Distillation:

  • A 100 g sample of Geranium essential oil is placed in a 250 mL round-bottom flask.
  • The flask is connected to a 50 cm vacuum-jacketed Vigreux column.
  • The system is evacuated to a pressure of 1-2 mmHg.
  • The oil is heated slowly using a heating mantle.
  • Fractions are collected based on boiling point ranges. The fraction enriched in sesquiterpenes, including α-bourbonene, typically distills at a head temperature of 110-130 °C under vacuum.
  • The composition of each fraction is monitored by GC-MS.

2. Silica Gel Column Chromatography:

  • A glass column (e.g., 50 cm length, 4 cm diameter) is packed with silica gel (230-400 mesh) in hexane.
  • The α-bourbonene enriched fraction from the distillation is dissolved in a minimal amount of hexane and loaded onto the column.
  • The column is eluted with a gradient of ethyl acetate in hexane, starting with 100% hexane and gradually increasing the polarity.
  • Fractions are collected and analyzed by TLC and GC-MS to identify those containing pure α-bourbonene.
  • Fractions with high purity are combined and the solvent is removed under reduced pressure.

Protocol 2: GC-MS Analysis of α-Bourbonene
  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 250 °C.

  • Oven Program: Initial temperature of 60 °C held for 2 minutes, then ramped at 3 °C/min to 240 °C and held for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5975C or equivalent.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-400.

Visualizations

experimental_workflow start Essential Oil (e.g., Geranium Oil) distillation Fractional Vacuum Distillation start->distillation gcms1 GC-MS Analysis (Fraction Screening) distillation->gcms1 Enriched Fractions column_chrom Silica Gel Column Chromatography gcms1->column_chrom gcms2 GC-MS Analysis (Purity Check) column_chrom->gcms2 Purified Fractions end Pure α-Bourbonene gcms2->end

Caption: General experimental workflow for the purification of α-bourbonene.

troubleshooting_logic start Poor Separation in Column Chromatography overloading Is the column overloaded? start->overloading reduce_load Reduce sample load overloading->reduce_load Yes solvent_opt Is the solvent system optimized? overloading->solvent_opt No success Improved Separation reduce_load->success optimize_solvent Perform TLC/HPLC for new solvent system solvent_opt->optimize_solvent No stationary_phase Is the stationary phase appropriate? solvent_opt->stationary_phase Yes optimize_solvent->success change_sp Consider AgNO3-impregnated silica or reverse phase stationary_phase->change_sp No stationary_phase->success Yes change_sp->success

Caption: Troubleshooting logic for poor separation in column chromatography.

Technical Support Center: Degradation of α-Bourbonene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the degradation of α-bourbonene under light and heat. The information is based on general principles of terpene chemistry and analogous studies of similar compounds, as direct literature on α-bourbonene degradation is limited.

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
Inconsistent degradation rates between replicate experiments. 1. Fluctuations in light intensity or temperature. 2. Inconsistent sample preparation (e.g., concentration of α-bourbonene, solvent purity). 3. Contamination of the reaction vessel.1. Ensure precise and stable control of light sources and temperature using calibrated equipment. 2. Prepare fresh solutions for each experiment using high-purity solvents. Verify concentration using a standardized analytical method. 3. Thoroughly clean all glassware and reaction vessels with appropriate solvents and, if necessary, heat treatment.
Appearance of unexpected peaks in chromatograms. 1. Formation of unknown degradation products. 2. Contamination from the experimental setup (e.g., septa, vials). 3. Solvent impurities.1. Use mass spectrometry (MS) to identify the molecular weight and fragmentation patterns of the unknown peaks. 2. Run blank samples (solvent only) under the same experimental conditions to identify any background contamination. 3. Use high-purity, HPLC/GC-grade solvents.
Low or no degradation observed under expected conditions. 1. Insufficient energy input (light intensity or temperature is too low). 2. The specific wavelength of the light source is not being absorbed by α-bourbonene. 3. α-Bourbonene is more stable under the tested conditions than anticipated.1. Incrementally increase the temperature or light intensity, monitoring for the onset of degradation. 2. If using a light source, ensure its emission spectrum overlaps with the absorbance spectrum of α-bourbonene. Consider using a broad-spectrum lamp or different wavelengths. 3. Extend the duration of the experiment and/or increase the energy input.
Rapid degradation and formation of numerous products. 1. The experimental conditions (temperature or light intensity) are too harsh, leading to extensive and non-specific degradation. 2. Presence of a catalyst or sensitizer.1. Reduce the temperature or light intensity to slow down the reaction rate and favor the formation of primary degradation products. 2. Ensure the solvent and reaction vessel are free of any catalytic impurities. If a sensitizer is being used, reduce its concentration.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation products of α-bourbonene under thermal stress?

A1: Based on studies of similar sesquiterpenes, thermal degradation of α-bourbonene is likely to proceed through isomerization, cyclization, and fragmentation reactions. At higher temperatures, aromatization to form aromatic hydrocarbons may also occur. Common degradation products could include other sesquiterpene isomers, smaller olefinic compounds, and aromatic compounds.

Q2: How does photodegradation of α-bourbonene differ from thermal degradation?

A2: Photodegradation is initiated by the absorption of photons, which can lead to different reaction pathways than thermal degradation, such as photoisomerization and the formation of photo-adducts, especially in the presence of oxygen. While some products may be common to both processes, photodegradation can generate unique compounds not observed under thermal stress alone.

Q3: What analytical techniques are best suited for studying α-bourbonene degradation?

A3: Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile degradation products. High-performance liquid chromatography (HPLC) coupled with a UV or MS detector can be used for less volatile products. For structural elucidation of unknown products, Nuclear Magnetic Resonance (NMR) spectroscopy may be necessary.

Q4: How can I ensure the stability of my α-bourbonene stock solution?

A4: To minimize degradation, store α-bourbonene stock solutions at low temperatures (e.g., 4°C or -20°C) in the dark, under an inert atmosphere (e.g., nitrogen or argon), and in amber glass vials to protect from light. It is advisable to prepare fresh solutions for each set of experiments.

Experimental Protocol: Thermal and Photodegradation of α-Bourbonene

This protocol outlines a general procedure for investigating the degradation of α-bourbonene.

1. Materials and Equipment:

  • α-Bourbonene standard

  • High-purity solvent (e.g., hexane, methanol)

  • GC-MS system

  • Controlled temperature oven or heating block

  • Photoreactor with a specific wavelength lamp (e.g., UV-A, UV-B) or a solar simulator

  • Quartz or borosilicate glass reaction vessels

  • Inert gas (Nitrogen or Argon)

2. Sample Preparation:

  • Prepare a stock solution of α-bourbonene in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Aliquot the stock solution into the reaction vessels.

  • For thermal degradation, place the vessels in the pre-heated oven or heating block.

  • For photodegradation, place the vessels in the photoreactor.

  • For control samples, prepare identical vials and keep them at room temperature in the dark.

3. Degradation Experiment:

  • Expose the samples to the desired temperature and/or light conditions for a set period.

  • At specified time intervals, withdraw an aliquot from a reaction vessel for analysis.

  • If necessary, quench the reaction by cooling the sample or removing it from the light source.

4. Analysis:

  • Analyze the withdrawn aliquots using GC-MS to separate and identify the degradation products and quantify the remaining α-bourbonene.

  • The GC oven temperature program should be optimized to separate α-bourbonene from its potential degradation products. An example program could be: hold at 60°C for 2 min, ramp to 280°C at 10°C/min, and hold for 5 min.

  • Identify degradation products by comparing their mass spectra to spectral libraries (e.g., NIST) and, when possible, by comparing their retention times and mass spectra to authentic standards.

Quantitative Data Summary

The following table presents hypothetical data for the degradation of α-bourbonene under different conditions.

Condition Duration (hours) α-Bourbonene Remaining (%) Major Degradation Product 1 (%) Major Degradation Product 2 (%)
Control (Dark, 25°C) 2499.5< 0.1< 0.1
Thermal (100°C) 675.212.3 (Isomer A)5.1 (Fragment B)
Thermal (100°C) 1255.820.1 (Isomer A)10.5 (Fragment B)
Thermal (100°C) 2430.128.9 (Isomer A)18.7 (Fragment B)
Photo (UV-A, 25°C) 688.46.7 (Photo-adduct C)2.1 (Isomer D)
Photo (UV-A, 25°C) 1278.112.5 (Photo-adduct C)4.3 (Isomer D)
Photo (UV-A, 25°C) 2460.522.3 (Photo-adduct C)8.9 (Isomer D)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_exp Degradation Experiments cluster_analysis Analysis cluster_results Results prep_stock Prepare α-Bourbonene Stock Solution aliquot Aliquot into Reaction Vessels prep_stock->aliquot thermal Thermal Degradation aliquot->thermal photo Photodegradation aliquot->photo control Control (Dark, RT) aliquot->control sampling Time-course Sampling thermal->sampling photo->sampling control->sampling gcms GC-MS Analysis sampling->gcms data_proc Data Processing & Identification gcms->data_proc quant Quantify Degradation data_proc->quant id_prod Identify Products data_proc->id_prod

Caption: Experimental workflow for studying α-bourbonene degradation.

Technical Support Center: Optimizing Alpha-Bourbonene Resolution in Gas Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you improve the resolution of alpha-bourbonene in your gas chromatography (GC) experiments.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific challenges you may encounter when analyzing this compound and provides actionable solutions to enhance your chromatographic separation.

Question: I am observing poor resolution between this compound and other sesquiterpenes. What are the likely causes and how can I fix it?

Answer:

Poor resolution between this compound and other structurally similar sesquiterpenes, particularly its isomer beta-bourbonene, is a common challenge. This is often due to insufficient separation on the GC column. Here’s a step-by-step approach to troubleshoot this issue:

  • Column Selection: The choice of stationary phase is critical. For separating sesquiterpene isomers, a column with a different selectivity than a standard non-polar phase may be required.

    • Initial Recommendation: Start with a mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5, HP-5ms). These are good general-purpose columns for terpene analysis.

    • Alternative for Co-elution: If co-elution persists, consider a more polar stationary phase like a wax column (polyethylene glycol, e.g., DB-WAX) or a cyanopropyl-based column. The different interaction mechanisms of these phases can often resolve closely eluting isomers.

  • Temperature Program Optimization: A generic temperature program may not be sufficient to separate this compound.

    • Slower Ramp Rate: Decrease the temperature ramp rate (e.g., from 10°C/min to 2-3°C/min) during the elution window of your target analytes. This increases the interaction time with the stationary phase and can significantly improve resolution.

    • Isothermal Hold: Introduce an isothermal hold at a temperature just below the elution temperature of the bourbonene isomers. This can help to sharpen peaks and improve separation.

  • Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency.

    • Optimize Flow Rate: Ensure your carrier gas (typically Helium or Hydrogen) flow rate is set to the optimal linear velocity for your column dimensions. Deviating from the optimum can lead to band broadening and decreased resolution. Refer to your column manufacturer's guidelines.

  • Column Dimensions: Longer and narrower columns provide higher theoretical plates and thus better resolving power.

    • Increase Column Length: If you are using a 30m column, consider switching to a 60m column of the same stationary phase.

    • Decrease Internal Diameter: Using a column with a smaller internal diameter (e.g., 0.18mm instead of 0.25mm) will increase efficiency. Be aware that this will also decrease sample capacity.

Question: My this compound peak is tailing. What could be causing this and how do I resolve it?

Answer:

Peak tailing for active compounds like some terpenes can be caused by several factors. Here are the most common causes and their solutions:

  • Active Sites in the System: Sesquiterpenes can interact with active sites (silanol groups) in the injector liner, column, or detector, leading to tailing.

    • Use a Deactivated Liner: Ensure you are using a high-quality, deactivated injector liner. Consider using a liner with glass wool to aid in volatilization and trap non-volatile residues, but be aware that the wool itself can be a source of activity if not properly deactivated.

    • Column Conditioning: Properly condition your GC column according to the manufacturer's instructions before use to remove any residual moisture or contaminants.

    • Column Contamination: If the column is old or has been used with complex matrices, the front end may be contaminated. Trimming 10-20 cm from the inlet side of the column can often restore peak shape.

  • Improper Temperature Settings:

    • Injector Temperature: A low injector temperature can lead to slow volatilization and contribute to peak tailing. Ensure the injector temperature is high enough to flash vaporize the sample (typically 250°C for terpenes).

    • Oven Temperature: If the initial oven temperature is too low, it can cause the analytes to condense at the head of the column in a broad band.

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Dilute the Sample: Try diluting your sample and re-injecting.

    • Increase the Split Ratio: If using a split injection, increasing the split ratio will reduce the amount of sample reaching the column.

Frequently Asked Questions (FAQs)

Q1: Which GC column is best for separating this compound from its isomers?

While the "best" column can be application-dependent, a good starting point is a mid-polarity 5% phenyl-methylpolysiloxane column (e.g., DB-5 or HP-5ms). For challenging separations involving isomers like alpha- and beta-bourbonene, a more polar column such as a DB-WAX may provide the necessary selectivity. A comparison of Kovats Retention Indices for beta-bourbonene on different non-polar columns is provided in the table below. While data for this compound is not as readily available, comparing the indices for a known isomer helps in understanding column selectivity.

Q2: What is a good starting temperature program for this compound analysis?

A good starting point for a general sesquiterpene analysis is as follows:

  • Initial Temperature: 60°C, hold for 1-2 minutes.

  • Ramp: 5-10°C/min to 240°C.

  • Final Hold: Hold at 240°C for 5-10 minutes.

To improve the resolution of this compound, you will likely need to modify this program by using a slower ramp rate during the elution of the sesquiterpenes.

Q3: How can I confirm the identity of the this compound peak if it co-elutes with another compound?

If you have co-elution, chromatographic separation alone is not sufficient for identification. Using a mass spectrometer (MS) as a detector is highly recommended. Even if two compounds co-elute, they will likely have different mass spectra. You can use extracted ion chromatograms (EICs) of unique ions for each compound to distinguish them and perform quantification. The mass spectra for this compound and its common isomer, beta-bourbonene, have distinct fragmentation patterns that can be used for identification.

Data Presentation

Table 1: Kovats Retention Indices of Beta-Bourbonene on Common Non-Polar GC Columns

This table provides experimentally determined Kovats retention indices for beta-bourbonene on various non-polar stationary phases. This data can be used to estimate the elution order and to select a column with different selectivity if co-elution is an issue.

Stationary PhaseColumn TypeKovats Retention Index (I)
100% Dimethylpolysiloxane (e.g., DB-1)Non-Polar~1393
5% Phenyl-95% Methylpolysiloxane (e.g., DB-5, HP-5MS)Non-Polar~1384 - 1388
SqualaneNon-Polar~1386

Note: Retention indices can vary slightly between different instruments and laboratories.

Experimental Protocols

Protocol 1: General Screening Method for Sesquiterpenes including this compound

This protocol provides a starting point for the analysis of essential oils or other samples containing this compound.

  • Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector: Split/Splitless injector at 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1 (can be adjusted based on sample concentration).

  • Oven Temperature Program:

    • Initial temperature of 60°C, hold for 2 minutes.

    • Ramp at 10°C/min to 200°C.

    • Ramp at 5°C/min to 280°C, hold for 5 minutes.

  • Detector Temperature: 280°C (FID) or MS transfer line at 280°C.

  • MS Parameters (if applicable):

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

Protocol 2: Optimized Method for Improved Resolution of this compound

This protocol is a modification of the general method, designed to enhance the separation of closely eluting sesquiterpene isomers.

  • Instrumentation and Column: Same as Protocol 1. A 60m column is recommended for higher resolution.

  • Carrier Gas: Helium at an optimal linear velocity (consult column manufacturer's recommendations, typically around 35-40 cm/s).

  • Injector: Same as Protocol 1.

  • Oven Temperature Program:

    • Initial temperature of 60°C, hold for 2 minutes.

    • Ramp at 20°C/min to 130°C.

    • Slow ramp: Ramp at 3°C/min to 160°C (this is the critical step for isomer separation).

    • Ramp at 20°C/min to 280°C, hold for 5 minutes.

  • Detector: Same as Protocol 1.

Visualizations

GC_Troubleshooting_Workflow cluster_start Problem Identification cluster_investigation Initial Checks cluster_resolution Troubleshooting Steps for Resolution cluster_tailing Troubleshooting Steps for Tailing cluster_end Outcome Start Poor Resolution or Peak Tailing for This compound Check_Method Review Current GC Method (Column, Temp Program, Flow Rate) Start->Check_Method Check_Maintenance Check System Maintenance (Liner, Septum, Column Age) Start->Check_Maintenance Optimize_Temp Optimize Temperature Program (Slower Ramp, Isothermal Hold) Check_Method->Optimize_Temp If resolution is poor Deactivated_Liner Use Deactivated Liner Check_Maintenance->Deactivated_Liner If peak tailing Change_Column Change Stationary Phase (e.g., to DB-WAX for selectivity) Optimize_Temp->Change_Column If still co-eluting Adjust_Flow Optimize Carrier Gas Flow Rate Change_Column->Adjust_Flow Improved_Chroma Improved Resolution and Peak Shape Adjust_Flow->Improved_Chroma Trim_Column Trim Front of Column Deactivated_Liner->Trim_Column If tailing persists Check_Temps Verify Injector/Oven Temps Trim_Column->Check_Temps Check_Temps->Improved_Chroma

Caption: Troubleshooting workflow for improving this compound resolution.

Experimental_Workflow cluster_prep Sample Preparation cluster_gc_setup GC Method Setup cluster_analysis Analysis and Optimization cluster_results Final Results Sample_Prep Prepare Sample (Dilute in appropriate solvent) Inject_Sample Inject Sample Sample_Prep->Inject_Sample Select_Column Select GC Column (e.g., DB-5 or DB-WAX) Set_Parameters Set GC Parameters (Injector, Oven Program, Detector) Select_Column->Set_Parameters Set_Parameters->Inject_Sample Acquire_Data Acquire Chromatogram and/or Mass Spectra Inject_Sample->Acquire_Data Evaluate_Resolution Evaluate Resolution and Peak Shape Acquire_Data->Evaluate_Resolution Optimize_Method Optimize Method (Adjust Temp Program/Flow Rate) Evaluate_Resolution->Optimize_Method Not Acceptable Final_Analysis Final Analysis with Optimized Method Evaluate_Resolution->Final_Analysis Acceptable Optimize_Method->Inject_Sample Report_Results Report Results Final_Analysis->Report_Results

Caption: Experimental workflow for optimizing this compound GC analysis.

Technical Support Center: Overcoming Low Yields in α-Bourbonene Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of α-bourbonene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this complex sesquiterpene. The key to a successful α-bourbonene synthesis often lies in the critical intramolecular [2+2] photocycloaddition step. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you navigate the challenges and improve your yields.

Troubleshooting Guide: Low Yields in the Intramolecular [2+2] Photocycloaddition

Low yields in the key photocycloaddition step are a common hurdle. This guide addresses specific issues you might encounter during your experiments.

Issue Potential Cause Recommended Solution
Low Conversion of Starting Material Inadequate irradiation time or intensity.Increase the irradiation time. If using a mercury lamp, ensure it is properly warmed up and at optimal output. Consider using a more powerful light source if available. Direct irradiation can be more intense than using a standard photoreactor.[1]
Inefficient photosensitizer or incorrect concentration.If using a photosensitizer like acetone or benzophenone, ensure it is pure and used at the optimal concentration (typically 10-25 mol%).[1] The choice of sensitizer is critical and should be matched to the substrate.
Sub-optimal reaction temperature.While photochemical reactions are often run at room temperature, lowering the temperature (e.g., to 0 °C) can sometimes limit side reactions and decomposition of starting materials, leading to higher yields.
Formation of Multiple Products (Low Selectivity) "Straight" vs. "Crossed" cycloaddition pathways.The regioselectivity of the intramolecular [2+2] photocycloaddition is influenced by the length and flexibility of the tether connecting the enone and the alkene. While the desired "crossed" adduct is typical for the bourbonene core, alternative "straight" cycloaddition can occur. The use of a Lewis acid catalyst can enhance the selectivity for the desired product.
Formation of isomeric byproducts.Byproducts can arise from alternative reaction pathways of the 1,4-diradical intermediate, such as hydrogen abstraction or attack at an aromatic ring if present in the substrate.[2] Careful purification by chromatography is essential to isolate the desired product.
Decomposition of Starting Material or Product Use of an inappropriate solvent.The choice of solvent is crucial. While solvents like dichloromethane and acetonitrile are common, some studies have shown that 1,2-dichloroethane (DCE) can significantly improve both yield and enantioselectivity in similar systems.[3] Methanol, on the other hand, has been reported to cause decomposition.
Presence of oxygen.Unless specified, photochemical reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent photo-oxidation of the substrate or product. However, in some specific catalytic systems, the presence of air has been shown to be beneficial.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of α-bourbonene?

A1: The key step is the intramolecular [2+2] photocycloaddition, which forms the characteristic tricyclic core of the bourbonene skeleton. The efficiency and stereoselectivity of this step largely determine the overall success of the synthesis.

Q2: What are the typical yields for the photocycloaddition step in bourbonene synthesis?

A2: Yields can vary significantly depending on the specific substrate and reaction conditions. Reports in the literature for analogous systems show a wide range, from poor (below 40%) to good (over 80%). Optimization of reaction parameters is therefore critical.

Q3: How can I improve the enantioselectivity of the photocycloaddition?

A3: The use of a chiral Lewis acid catalyst, such as a chiral rhodium or oxazaborolidine-based complex, has been shown to induce high enantioselectivity (80-94% ee) in intramolecular [2+2] photocycloaddition reactions.[3]

Q4: What are common side reactions to be aware of?

A4: Besides the formation of the undesired "straight" cycloaddition product, side reactions can include dimerization of the starting material, E/Z isomerization of the alkene, and decomposition of the substrate or product under prolonged irradiation. The intermediate 1,4-diradical can also undergo alternative reactions like hydrogen abstraction, leading to byproducts.[2]

Experimental Protocols

Key Experiment: Intramolecular [2+2] Photocycloaddition for the Bourbonene Core

This protocol is a generalized procedure based on methodologies reported for similar sesquiterpene syntheses. Optimization for your specific substrate is recommended.

Materials:

  • Precursor (e.g., a 2-(alkenyloxy)cyclohex-2-enone derivative)

  • Solvent (e.g., 1,2-dichloroethane, acetonitrile, or acetone)

  • Photosensitizer (e.g., benzophenone, optional)

  • Lewis Acid Catalyst (e.g., chiral rhodium complex, optional for enantioselective synthesis)

  • Inert gas (Nitrogen or Argon)

  • Photoreactor (e.g., with a medium-pressure mercury lamp)

Procedure:

  • Preparation: Dissolve the precursor in the chosen solvent in a quartz reaction vessel. The concentration is a critical parameter and should be optimized; lower concentrations can sometimes improve yields.[3]

  • Inert Atmosphere: Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes. Maintain an inert atmosphere throughout the reaction.

  • Catalyst/Sensitizer Addition (if applicable): If using a Lewis acid catalyst or a photosensitizer, add it to the reaction mixture under the inert atmosphere.

  • Irradiation: Place the reaction vessel in the photoreactor and commence irradiation. The reaction time can vary from a few hours to over 16 hours and should be monitored by a suitable analytical technique (e.g., TLC or GC-MS).[3]

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the α-bourbonene precursor.

Quantitative Data Summary

The following table summarizes the impact of various reaction conditions on the yield of intramolecular [2+2] photocycloaddition reactions, based on data from related systems.

Parameter Condition A Yield A Condition B Yield B Reference
Solvent DichloromethaneLow1,2-DichloroethaneIncreased[3]
Catalyst Loading 2 mol%Moderate10 mol%Higher[3]
Temperature Ambient-0 °CImproved-
Photosensitizer NonePartial Conversion25 mol% BenzophenoneFull Conversion[1]

Visualizing the Process

Logical Workflow for Troubleshooting Low Yields

TroubleshootingWorkflow start Low Yield Observed check_conversion Check Conversion of Starting Material start->check_conversion low_conversion Low Conversion check_conversion->low_conversion If low high_conversion High Conversion check_conversion->high_conversion If high optimize_irradiation Optimize Irradiation Time/Intensity low_conversion->optimize_irradiation optimize_sensitizer Optimize Photosensitizer/Concentration low_conversion->optimize_sensitizer check_selectivity Analyze Product Mixture for Selectivity high_conversion->check_selectivity end Improved Yield optimize_irradiation->end optimize_sensitizer->end low_selectivity Low Selectivity check_selectivity->low_selectivity If low high_selectivity High Selectivity check_selectivity->high_selectivity If high use_lewis_acid Consider Using a Lewis Acid Catalyst low_selectivity->use_lewis_acid check_decomposition Check for Decomposition high_selectivity->check_decomposition use_lewis_acid->end decomposition_present Decomposition Observed check_decomposition->decomposition_present If present no_decomposition No Significant Decomposition check_decomposition->no_decomposition If not change_solvent Change Solvent decomposition_present->change_solvent control_atmosphere Ensure Inert Atmosphere decomposition_present->control_atmosphere change_solvent->end control_atmosphere->end

Caption: A flowchart for systematic troubleshooting of low yields.

Signaling Pathway: Catalytic [2+2] Photocycloaddition

CatalyticCycle Substrate Substrate (Enone-Alkene) Complex Substrate-Catalyst Complex Substrate->Complex Catalyst Chiral Lewis Acid Catalyst Catalyst->Complex ExcitedComplex Excited Triplet Complex Complex->ExcitedComplex Irradiation (hν) Diradical 1,4-Diradical Intermediate ExcitedComplex->Diradical Intramolecular Cyclization ProductComplex Product-Catalyst Complex Diradical->ProductComplex Intersystem Crossing & Ring Closure ProductComplex->Catalyst Catalyst Regeneration Product α-Bourbonene Precursor ProductComplex->Product

Caption: Catalytic cycle for enantioselective photocycloaddition.

References

Technical Support Center: α-Bourbonene Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for α-bourbonene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of α-bourbonene in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of α-bourbonene in solution?

A1: α-Bourbonene, a sesquiterpene hydrocarbon, is relatively stable in non-polar organic solvents. However, its stability can be influenced by several factors, including the solvent used, storage temperature, exposure to light, and the presence of oxidizing agents. Like other sesquiterpenes, it may be susceptible to degradation over time, especially under harsh conditions. For instance, studies on other sesquiterpenes, such as sesquiterpene lactones, have shown degradation at neutral pH and elevated temperatures[1].

Q2: Which solvents are recommended for dissolving and storing α-bourbonene?

A2: α-Bourbonene is soluble in alcohol and other common organic solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and hexane. For short-term storage, these solvents are generally suitable. For long-term storage, it is advisable to use a non-polar solvent and store the solution at low temperatures. It is important to note that some solvents may participate in degradation reactions over extended periods. For example, in a study on sesquiterpene lactones in an Arnica tincture, ethanol was found to react with the compounds over time[2][3].

Q3: What are the optimal storage conditions for α-bourbonene solutions?

A3: To maximize stability, α-bourbonene solutions should be stored under the following conditions:

  • Temperature: Refrigerated (2-8 °C) for short-term storage and frozen (≤ -20 °C) for long-term storage. Lower temperatures will slow down potential degradation reactions.

  • Light: Protected from light by using amber vials or by storing in the dark. Exposure to light can potentially induce isomerization or oxidation.

  • Atmosphere: Stored under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Container: Use tightly sealed glass vials with inert caps (e.g., PTFE-lined) to prevent solvent evaporation and contamination.

Q4: What are the likely degradation pathways for α-bourbonene?

A4: While specific degradation pathways for α-bourbonene in solution are not extensively documented, based on the chemistry of sesquiterpenes, potential degradation routes include:

  • Oxidation: The double bond in the α-bourbonene structure is susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides in solvents, or light. This can lead to the formation of epoxides, alcohols, or ketones. Studies on a similar sesquiterpene, β-caryophyllene, have shown it undergoes oxidation[4].

  • Isomerization: Exposure to acid, base, or heat can potentially cause isomerization of the double bond or rearrangement of the carbon skeleton.

  • Polymerization: Under certain conditions, terpenes can undergo polymerization reactions.

Q5: How can I monitor the stability of my α-bourbonene solution?

A5: The stability of an α-bourbonene solution can be monitored by analyzing the concentration of the parent compound over time using a suitable analytical method. Gas chromatography-mass spectrometry (GC-MS) is a common and effective technique for the quantification of volatile compounds like sesquiterpenes[2][3]. A decrease in the peak area of α-bourbonene and the appearance of new peaks would indicate degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of compound activity or inconsistent experimental results. Degradation of α-bourbonene in the stock or working solution.1. Prepare fresh solutions of α-bourbonene. 2. Verify the purity and concentration of the solution using an appropriate analytical method (e.g., GC-MS). 3. Review storage conditions to ensure they are optimal (see FAQ Q3).
Appearance of unexpected peaks in the analytical chromatogram. Formation of degradation products or impurities from the solvent.1. Analyze a solvent blank to rule out solvent-related impurities. 2. Attempt to identify the degradation products using techniques like GC-MS to understand the degradation pathway. 3. Implement forced degradation studies under controlled stress conditions (see Experimental Protocols) to intentionally generate and identify potential degradation products.
Precipitation of the compound from the solution. Poor solubility or solvent evaporation.1. Ensure the chosen solvent and concentration are appropriate for α-bourbonene. 2. Check that storage containers are properly sealed to prevent solvent evaporation. 3. If using aqueous buffers, ensure the concentration of any organic co-solvent is sufficient to maintain solubility.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data in the public domain on the degradation kinetics of α-bourbonene in various solutions. However, analogous data from studies on other sesquiterpenes can provide some insight.

Table 1: Stability of Sesquiterpene Lactones under Different Conditions[1]

Compound TypepHTemperature (°C)Observation (after 96 hours)
Sesquiterpene lactones with a side chain5.525 / 37Stable
Sesquiterpene lactones with a side chain7.437Loss of the side chain
Sesquiterpene lactones without a side chain5.5 & 7.425 / 37Stable

Table 2: Degradation of Sesquiterpene Lactones in Arnica Tincture (Ethanolic Solution) after 3 Years[2][3]

Storage Temperature (°C)Decrease in Main Sesquiterpene Lactone Content (%)
+413
+2532
+3037

Experimental Protocols

Protocol for a Basic Stability Study of α-Bourbonene in Solution

This protocol outlines a general procedure to assess the stability of α-bourbonene in a chosen solvent under specific storage conditions.

1. Materials:

  • α-Bourbonene standard of high purity

  • High-purity solvent (e.g., ethanol, DMSO)

  • Amber glass vials with PTFE-lined screw caps

  • Inert gas (e.g., nitrogen or argon)

  • Analytical instrumentation (GC-MS recommended)

2. Procedure:

  • Prepare a stock solution of α-bourbonene in the desired solvent at a known concentration (e.g., 1 mg/mL).

  • Aliquot the stock solution into several amber glass vials.

  • (Optional but recommended) Purge the headspace of each vial with an inert gas before sealing.

  • Store the vials under the desired conditions (e.g., room temperature, 4 °C, -20 °C). Protect from light.

  • At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove one vial from storage.

  • Allow the vial to equilibrate to room temperature before opening.

  • Analyze the sample by a validated GC-MS method to determine the concentration of α-bourbonene.

  • Compare the concentration at each time point to the initial concentration (time 0) to determine the percentage of degradation.

DOT Script for Experimental Workflow

Stability_Study_Workflow cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis prep_solution Prepare α-Bourbonene Solution aliquot Aliquot into Vials prep_solution->aliquot seal Purge with N2 & Seal aliquot->seal storage_conditions Store at Defined Conditions (Temp, Light) seal->storage_conditions sampling Sample at Time Points storage_conditions->sampling analysis GC-MS Analysis sampling->analysis data Calculate Degradation analysis->data

Caption: Workflow for assessing the stability of α-bourbonene in solution.

Protocol for Forced Degradation Study

Forced degradation studies are used to identify potential degradation products and pathways under stress conditions.

1. Stress Conditions:

  • Acidic Hydrolysis: Incubate the α-bourbonene solution with a dilute acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60 °C) for a defined period.

  • Basic Hydrolysis: Incubate the α-bourbonene solution with a dilute base (e.g., 0.1 M NaOH) at an elevated temperature (e.g., 60 °C).

  • Oxidation: Treat the α-bourbonene solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

  • Thermal Stress: Expose the solid α-bourbonene or a solution to elevated temperatures (e.g., 60-80 °C).

  • Photostability: Expose the α-bourbonene solution to a controlled light source (e.g., UV or fluorescent light).

2. Procedure:

  • For each stress condition, prepare a sample of α-bourbonene.

  • Expose the samples to the respective stress conditions for a predetermined duration.

  • After exposure, neutralize any acidic or basic samples.

  • Analyze the stressed samples using GC-MS.

  • Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation peaks.

DOT Script for Logical Relationships in Forced Degradation

Forced_Degradation cluster_stress Stress Conditions cluster_outcomes Potential Outcomes alpha_bourbonene α-Bourbonene acid Acidic Hydrolysis alpha_bourbonene->acid base Basic Hydrolysis alpha_bourbonene->base oxidation Oxidation alpha_bourbonene->oxidation thermal Thermal Stress alpha_bourbonene->thermal photo Photostability alpha_bourbonene->photo degradation_products Degradation Products acid->degradation_products base->degradation_products oxidation->degradation_products thermal->degradation_products photo->degradation_products pathways Degradation Pathways degradation_products->pathways stability_indicating Stability-Indicating Method Development pathways->stability_indicating

Caption: Logical flow of a forced degradation study for α-bourbonene.

References

minimizing isomerization of alpha-bourbonene during extraction

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: α-Bourbonene Extraction

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the isomerization of α-bourbonene during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What is α-bourbonene and why is its isomerization a concern?

A1: α-Bourbonene is a sesquiterpene, a class of natural products with a 15-carbon skeleton (C15H24), found in the essential oils of various plants. Isomerization, the process where a molecule is transformed into another with the same atoms but a different arrangement, is a concern because it can lead to the formation of other bourbonene isomers or related sesquiterpenes. This reduces the yield and purity of the target compound, α-bourbonene, and can impact its biological activity and physicochemical properties.

Q2: What are the primary factors that cause the isomerization of α-bourbonene during extraction?

A2: The primary factors that can induce the isomerization of α-bourbonene and other terpenes are the presence of acidic conditions and elevated temperatures. Many plant materials naturally contain organic acids, which can create an acidic environment during extraction, promoting isomerization. High temperatures used during certain extraction methods, such as steam distillation, can also provide the energy needed for this chemical transformation.

Q3: How can I prevent or minimize the isomerization of α-bourbonene?

A3: To minimize isomerization, it is crucial to control the extraction conditions. This includes neutralizing any acidic components in the plant material, using non-polar solvents, and maintaining low temperatures throughout the extraction process. Careful selection of the extraction method is also important.

Q4: Which solvents are recommended for α-bourbonene extraction to minimize isomerization?

A4: Non-polar solvents are generally preferred for extracting terpenes like α-bourbonene as they are less likely to promote acid-catalyzed reactions.[1] Common choices include hexane, pentane, and diethyl ether. More polar solvents like ethanol can also be used, but care must be taken to neutralize any plant acids. Supercritical CO2 extraction is another excellent option as it is non-toxic, leaves no residue, and is effective at preserving terpenes.

Q5: What analytical methods can be used to detect and quantify α-bourbonene and its isomers?

A5: Gas chromatography-mass spectrometry (GC-MS) is the most common and effective method for analyzing volatile compounds like sesquiterpenes. By comparing the mass spectra and retention times of the peaks in your sample to a known standard of α-bourbonene and its potential isomers, you can identify and quantify the different compounds present in your extract.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of α-bourbonene and presence of unknown peaks in GC-MS. Isomerization due to acidic conditions during extraction.Neutralize the plant material before extraction by adding a mild base, such as sodium bicarbonate or calcium carbonate, to the solvent slurry.
Degradation of α-bourbonene during solvent removal. High temperatures during rotary evaporation.Use a rotary evaporator with a low-temperature water bath (e.g., 30-40°C) and a high-vacuum pump to remove the solvent at a lower boiling point.
Inconsistent extraction results between batches. Variation in the acidity or moisture content of the plant material.Standardize the pre-treatment of the plant material. This includes consistent drying procedures and the addition of a standard amount of a neutralizing agent.
Formation of multiple isomers even with careful temperature and pH control. Use of a polar solvent that may facilitate minor isomerization pathways.Switch to a less polar solvent like hexane or pentane. If the target compound's polarity requires a more polar solvent, consider a sequential extraction, starting with a non-polar solvent.

Experimental Protocols

Protocol 1: Low-Temperature Solvent Extraction to Minimize Isomerization
  • Material Preparation:

    • Grind the dried plant material to a fine powder to increase the surface area for extraction.

    • To a flask, add the powdered plant material and your chosen non-polar solvent (e.g., hexane) in a 1:10 (w/v) ratio.

    • Add a small amount of a solid base (e.g., 1-2% w/w of anhydrous sodium carbonate) to the mixture to neutralize any plant acids.

  • Extraction:

    • Stir the mixture at a low temperature (4-10°C) for 12-24 hours. A cold room or a refrigerated shaker is ideal.

    • After the extraction period, filter the mixture to separate the plant material from the solvent extract. A Buchner funnel with filter paper is suitable for this.

  • Solvent Removal:

    • Concentrate the extract using a rotary evaporator. Ensure the water bath temperature is kept below 40°C to prevent thermal degradation and isomerization.

  • Analysis:

    • Analyze the final extract using GC-MS to determine the concentration of α-bourbonene and to check for the presence of any isomers.

Visualizations

Extraction_Workflow A Plant Material Grinding B Neutralization with Na2CO3 in Hexane A->B C Low-Temperature Extraction (4-10°C) B->C D Filtration C->D E Solvent Removal (<40°C) D->E F GC-MS Analysis E->F

Caption: Workflow for minimizing α-bourbonene isomerization.

Isomerization_Logic cluster_conditions Extraction Conditions cluster_outcomes Outcome High_Temp High Temperature Isomerization Isomerization High_Temp->Isomerization Acidic_pH Acidic pH Acidic_pH->Isomerization Low_Temp Low Temperature Stable_Bourbonene Stable α-Bourbonene Low_Temp->Stable_Bourbonene Neutral_pH Neutral pH Neutral_pH->Stable_Bourbonene

Caption: Factors influencing α-bourbonene stability.

References

troubleshooting co-elution of alpha-bourbonene with other sesquiterpenes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for chromatographic analysis. This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution of α-bourbonene with other sesquiterpenes during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common sesquiterpenes that co-elute with α-bourbonene?

A1: Due to their similar chemical structures and boiling points, α-bourbonene frequently co-elutes with other sesquiterpenes, most notably β-elemene, β-caryophyllene, and germacrene D. Their structural similarities can lead to overlapping peaks in gas chromatography (GC), making accurate quantification and identification challenging.

Q2: How can I confirm if I have a co-elution problem?

A2: Co-elution can be identified through several indicators[1]:

  • Peak Shape Abnormalities: Look for non-symmetrical peaks, such as those with shoulders or tailing. A shoulder on a peak is a strong indication of two or more compounds eluting at or near the same time[1].

  • Mass Spectral Analysis: If using a mass spectrometer (MS) detector, examine the mass spectra across the peak. A changing mass spectrum from the leading edge to the tailing edge of a peak suggests the presence of multiple components.

  • Diode Array Detector (DAD): For liquid chromatography, a DAD can perform peak purity analysis. If the UV-Vis spectra across the peak are not identical, co-elution is likely.

Q3: What are the primary chromatographic parameters to adjust to resolve co-elution?

A3: The key to resolving co-eluting peaks lies in manipulating the selectivity and efficiency of your chromatographic system. The three main parameters to consider are[1]:

  • Stationary Phase: Changing the column to one with a different polarity is often the most effective way to alter selectivity.

  • Temperature Program (for GC): Modifying the temperature ramp rate or using isothermal segments can significantly impact the separation of compounds with close boiling points.

  • Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas can improve column efficiency and, consequently, resolution.

Troubleshooting Guide: Resolving α-Bourbonene Co-elution

This guide provides a systematic approach to troubleshooting and resolving the co-elution of α-bourbonene with other sesquiterpenes.

Step 1: Initial Assessment and Confirmation

Before making any changes to your method, confirm that you indeed have a co-elution issue by following the steps outlined in FAQ 2 . Document the peak shape and mass spectral data of the problematic peak.

Step 2: Method Optimization on a Non-Polar Column

Most initial analyses of sesquiterpenes are performed on a non-polar stationary phase, such as a DB-5 or HP-5ms column, which separates compounds primarily based on their boiling points[2].

Experiment 1: Optimization of the Temperature Program

  • Objective: To improve separation by modifying the temperature gradient.

  • Protocol:

    • Start with a slow temperature ramp (e.g., 2-3°C/min) through the elution range of the sesquiterpenes.

    • If co-elution persists, introduce an isothermal hold at a temperature just below the elution temperature of the co-eluting peaks for 5-10 minutes.

    • Alternatively, a multi-step ramp can be employed, with a slower ramp rate in the region where α-bourbonene and its co-elutants elute.

Table 1: Example Temperature Programs for Sesquiterpene Analysis on a DB-5 Column

ParameterMethod A (Standard)Method B (Optimized for Resolution)
Initial Temperature 60°C, hold for 2 min60°C, hold for 2 min
Ramp 1 10°C/min to 240°C3°C/min to 150°C
Ramp 2 -10°C/min to 250°C, hold for 5 min
Injector Temperature 250°C250°C
Carrier Gas HeliumHelium
Flow Rate 1.0 mL/min1.0 mL/min
Step 3: Changing the Stationary Phase Polarity

If optimizing the temperature program on a non-polar column does not provide adequate resolution, changing to a column with a different stationary phase chemistry is the next logical step. A polar column, such as one with a polyethylene glycol (wax) stationary phase, will separate compounds based on differences in polarity, which can be effective for separating structurally similar isomers.

Experiment 2: Analysis on a Polar GC Column

  • Objective: To achieve separation based on polarity differences.

  • Protocol:

    • Install a polar capillary column (e.g., DB-WAX, HP-INNOWax).

    • Begin with a standard temperature program similar to Method A in Table 1 and adjust as needed. The elution order of the sesquiterpenes may change significantly on a polar column.

Table 2: Comparison of Retention Indices (RI) of Selected Sesquiterpenes on Non-Polar vs. Polar Columns

CompoundRI on DB-5 (Non-Polar)RI on Wax-type (Polar)
α-Bourbonene ~1380 - 1420~1500 - 1550
β-Elemene ~1385 - 1425~1480 - 1530
β-Caryophyllene ~1415 - 1455~1580 - 1630
Germacrene D ~1475 - 1515~1600 - 1650

Note: Retention indices are approximate and can vary depending on the specific experimental conditions.

The change in elution order and the differences in retention indices on a polar column can often lead to the successful separation of previously co-eluting compounds.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the decision-making process for troubleshooting the co-elution of α-bourbonene.

TroubleshootingWorkflow Troubleshooting Workflow for α-Bourbonene Co-elution start Co-elution of α-Bourbonene Suspected confirm Confirm Co-elution (Peak Shape, MS Data) start->confirm confirm->start No, peak is pure optimize_temp Optimize Temperature Program on Non-Polar Column confirm->optimize_temp Yes check_resolution1 Resolution Adequate? optimize_temp->check_resolution1 change_column Switch to a Polar GC Column (e.g., Wax) check_resolution1->change_column No end_success Problem Resolved check_resolution1->end_success Yes optimize_polar Optimize Method on Polar Column change_column->optimize_polar check_resolution2 Resolution Adequate? optimize_polar->check_resolution2 check_resolution2->end_success Yes end_further Further Method Development (e.g., 2D-GC, different polar phase) check_resolution2->end_further No

Caption: A flowchart outlining the systematic approach to resolving co-elution issues involving α-bourbonene.

Logical Relationships in Method Development

Understanding the interplay between chromatographic parameters is crucial for effective method development. The following diagram illustrates these relationships.

MethodDevelopment Key Relationships in GC Method Development selectivity Selectivity (α) resolution Resolution (Rs) selectivity->resolution efficiency Efficiency (N) efficiency->resolution column_polarity Column Stationary Phase Polarity column_polarity->selectivity temp_program Temperature Program temp_program->selectivity flow_rate Carrier Gas Flow Rate flow_rate->efficiency column_dims Column Dimensions (L, I.D., df) column_dims->efficiency

Caption: Diagram showing the influence of key parameters on chromatographic selectivity, efficiency, and ultimately, resolution.

References

Technical Support Center: α-Bourbonene Sample Integrity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for α-bourbonene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidation of α-bourbonene samples. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your samples.

Troubleshooting Guide: Common Issues with α-Bourbonene Sample Stability

This guide addresses specific issues that may arise during the handling and storage of α-bourbonene, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Change in sample color or odor Oxidation of α-bourbonene, leading to the formation of degradation products.Immediately analyze a small aliquot of the sample via GC-MS to identify potential oxidation products. Implement stricter inert atmosphere handling and consider the addition of an antioxidant.
Appearance of new peaks in GC-MS analysis Sample degradation due to exposure to oxygen, light, or elevated temperatures.Review storage conditions. Ensure samples are stored at low temperatures (-20°C or below) in amber vials, with minimal headspace, and under an inert gas (e.g., argon or nitrogen).
Loss of α-bourbonene concentration over time Volatilization and/or degradation of the compound. Sesquiterpenes are less volatile than monoterpenes but can still be lost with improper storage.Ensure vials are tightly sealed with appropriate septa. Minimize the frequency of opening the sample container. Prepare smaller aliquots for daily use to avoid repeated freeze-thaw cycles of the main stock.
Inconsistent experimental results Degradation of α-bourbonene stock solution, leading to lower effective concentrations in assays.Prepare fresh stock solutions more frequently. Validate the concentration of the stock solution via a calibrated GC-FID or GC-MS method before each set of experiments.

Frequently Asked Questions (FAQs)

What are the primary factors that cause the oxidation of α-bourbonene?

The primary factors leading to the degradation of α-bourbonene, a sesquiterpene hydrocarbon, are exposure to atmospheric oxygen, light (particularly UV radiation), and elevated temperatures. These factors can initiate and accelerate oxidation reactions, leading to the formation of various degradation products and a decrease in the purity of the sample.[1][2]

What are the ideal storage conditions for α-bourbonene samples?

For long-term stability, α-bourbonene samples should be stored under the following conditions:

  • Temperature: -20°C to -80°C.

  • Atmosphere: Under an inert gas such as argon or nitrogen to displace oxygen.

  • Container: Amber glass vials with PTFE-lined caps to protect from light and prevent leaching.

  • Headspace: Minimized to reduce the amount of available oxygen.

Can I use antioxidants to prevent the oxidation of α-bourbonene?

Yes, the use of antioxidants is a highly recommended strategy. Synthetic antioxidants such as butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA), or natural antioxidants like α-tocopherol (Vitamin E), can be added to the sample to inhibit oxidation.[3][4] The choice of antioxidant may depend on the downstream application of the α-bourbonene sample.

How can I monitor the degradation of my α-bourbonene samples?

Regular analysis using Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective method to monitor the degradation of α-bourbonene. This technique allows for the separation and identification of α-bourbonene and its potential oxidation products. A decrease in the peak area of α-bourbonene and the appearance of new peaks are indicative of degradation.

What is the expected shelf-life of α-bourbonene under optimal conditions?

Experimental Protocols

Protocol 1: Long-Term Storage of α-Bourbonene Samples

Objective: To provide a standardized procedure for the long-term storage of α-bourbonene to minimize degradation.

Materials:

  • High-purity α-bourbonene

  • Anhydrous solvent (e.g., ethanol, hexane, or isopropanol)

  • Amber glass vials with PTFE-lined screw caps

  • Inert gas (Argon or Nitrogen) with a delivery system

  • Pipettes and tips

  • -20°C or -80°C freezer

Procedure:

  • Prepare a stock solution of α-bourbonene in the desired anhydrous solvent at a known concentration.

  • Dispense the stock solution into multiple small-volume amber glass vials. This allows for single-use aliquots, avoiding repeated warming and cooling of the entire stock.

  • For each vial, gently flush the headspace with a stream of inert gas (argon or nitrogen) for 15-30 seconds to displace any oxygen.

  • Immediately and tightly seal the vials with PTFE-lined caps.

  • Label each vial clearly with the sample name, concentration, date, and solvent.

  • Place the vials in a freezer at -20°C or, for enhanced stability, at -80°C.

  • For use, remove a single vial and allow it to equilibrate to room temperature before opening to prevent condensation from introducing moisture.

Protocol 2: Stabilization of α-Bourbonene Samples with Antioxidants

Objective: To describe the method for adding an antioxidant to α-bourbonene samples to inhibit oxidative degradation.

Materials:

  • α-Bourbonene stock solution

  • Antioxidant stock solution (e.g., 1% w/v BHT in ethanol)

  • Vortex mixer

Procedure:

  • Prepare a stock solution of the chosen antioxidant (e.g., BHT) in a compatible anhydrous solvent.

  • To your α-bourbonene solution, add the antioxidant stock solution to achieve a final concentration typically in the range of 0.01-0.1% (w/v). The optimal concentration may need to be determined empirically.

  • Vortex the mixture gently to ensure homogeneity.

  • Store the stabilized solution following the long-term storage protocol outlined in Protocol 1.

Protocol 3: Accelerated Stability Study of α-Bourbonene

Objective: To evaluate the stability of α-bourbonene under stressed conditions to predict its long-term shelf-life.

Materials:

  • α-Bourbonene samples (with and without antioxidant)

  • Temperature-controlled ovens (e.g., set at 40°C and 60°C)

  • GC-MS system for analysis

Procedure:

  • Prepare multiple vials of your α-bourbonene sample as per Protocol 1.

  • Place a set of vials in temperature-controlled ovens at elevated temperatures (e.g., 40°C and 60°C). Keep a control set at the recommended long-term storage temperature (-20°C).[5][6]

  • At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), remove one vial from each temperature condition.

  • Analyze the samples by GC-MS to quantify the remaining α-bourbonene concentration and identify any degradation products.

  • Plot the concentration of α-bourbonene versus time for each temperature.

  • The degradation rate constants can be calculated from these plots. The Arrhenius equation can then be used to extrapolate the degradation rate at the recommended storage temperature and predict the shelf-life.[7]

Data Presentation

Table 1: Hypothetical Degradation of α-Bourbonene under Accelerated Stability Conditions

Time (Weeks)Concentration at -20°C (% of initial)Concentration at 40°C (% of initial)Concentration at 60°C (% of initial)
0100100100
199.895.285.1
299.690.572.3
499.281.952.4
898.567.127.5

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary based on experimental conditions.

Visualizations

Oxidation_Prevention_Workflow cluster_prep Sample Preparation cluster_storage Storage cluster_analysis Analysis Prep Prepare α-Bourbonene Solution Add_Anti Add Antioxidant (Optional) Prep->Add_Anti Aliquot Aliquot into Vials Add_Anti->Aliquot Inert Flush with Inert Gas Aliquot->Inert Seal Seal Vials Tightly Inert->Seal Store Store at -20°C to -80°C Seal->Store Equilibrate Equilibrate to Room Temp Store->Equilibrate For Use Analyze Analyze by GC-MS Equilibrate->Analyze Troubleshooting_Logic Start Observe Sample Degradation (e.g., new GC-MS peaks) Check_Storage Review Storage Conditions Start->Check_Storage Check_Handling Review Handling Procedures Start->Check_Handling Temp Temperature > -20°C? Check_Storage->Temp Light Exposed to Light? Check_Storage->Light Oxygen Exposed to Oxygen? Check_Storage->Oxygen Headspace Large Headspace? Check_Handling->Headspace Sol_Temp Store at -80°C Temp->Sol_Temp Yes Sol_Light Use Amber Vials Light->Sol_Light Yes Sol_Oxygen Use Inert Gas Oxygen->Sol_Oxygen Yes Sol_Headspace Use Smaller Aliquots Headspace->Sol_Headspace Yes Add_Antioxidant Consider Adding Antioxidant Sol_Oxygen->Add_Antioxidant

References

Technical Support Center: Alpha-Bourbonene Purification via Fractional Distillation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the purification of alpha-bourbonene using refining fractional distillation.

Frequently Asked Questions (FAQs)

Q1: Why is vacuum fractional distillation necessary for purifying this compound?

A1: this compound is a sesquiterpene with a high boiling point at atmospheric pressure (approximately 254-256 °C)[1]. Distilling at such high temperatures can cause thermal degradation, isomerization, or polymerization of the target molecule, leading to low yield and impure fractions. Terpenes are known to be sensitive organic compounds that can decompose under high heat and pressure[2][3]. Vacuum distillation reduces the pressure of the system, which significantly lowers the boiling point of the compound, allowing for distillation at a much lower and safer temperature, thereby preserving the integrity of the this compound.[4]

Q2: What type of distillation column packing is recommended for this compound separation?

A2: For separating closely boiling isomers like this compound from other sesquiterpenes, a column with high efficiency is required. Structured packing is generally preferred over random packing (like Raschig rings) because it offers a lower Height Equivalent to a Theoretical Plate (HETP), meaning more theoretical plates per unit length of the column.[5] This results in better separation efficiency. A lower HETP is crucial for resolving compounds with similar volatilities. Wire gauze structured packing is known for its high separation efficiency and low pressure drop, making it ideal for vacuum distillation processes.[6]

Q3: How do I estimate the boiling point of this compound under my specific vacuum conditions?

A3: You can estimate the boiling point at a reduced pressure using a pressure-temperature nomograph.[6][7][8] Knowing the boiling point at atmospheric pressure (for this compound, ~255 °C), you can draw a line on the nomograph from this temperature to your system's operating pressure. The intersection of this line with the central axis will give the approximate boiling point under vacuum. For example, a compound boiling at 255 °C at 760 mmHg would be expected to boil at approximately 120-130 °C at 10 mmHg.

Q4: What is a typical reflux ratio for this type of purification?

A4: The optimal reflux ratio is a trade-off between separation efficiency and distillation time. A higher reflux ratio increases the number of vaporization-condensation cycles, improving separation, but it also lengthens the process time. For difficult separations like terpene purification, a higher reflux ratio is often necessary. A starting point could be between 10:1 and 30:1 (reflux:distillate). An optimization study on a similar compound, α-guaiene, found an optimal reflux ratio of 24:1 for maximizing purity.

Troubleshooting Guide

Q: My this compound fraction has low purity, what are the common causes?

A: Low purity is a frequent issue and can stem from several factors:

  • Insufficient Column Efficiency: The column may not have enough theoretical plates to separate this compound from its isomers or other closely boiling compounds. Consider using a longer column or a more efficient packing material (lower HETP).

  • Incorrect Reflux Ratio: Too low a reflux ratio will not allow for adequate equilibration between the liquid and vapor phases, leading to poor separation. Try increasing the reflux ratio.

  • Distillation Rate is Too Fast: A high distillation rate reduces the contact time between vapor and liquid on the packing surface, decreasing separation efficiency. A slow, steady distillation rate is optimal.[9]

  • Column Flooding: This occurs when the vapor flow rate is too high, causing liquid to be pushed up the column.[10][11] This breaks the equilibrium and ruins separation. Flooding is often detected by a sharp increase in the differential pressure across the column.[12] Reduce the heating rate to decrease vapor velocity.

  • Unstable Vacuum: Fluctuations in vacuum pressure will cause the boiling points to change, disrupting the steady formation of a temperature gradient in the column and leading to fraction mixing. Ensure all connections are perfectly sealed and the vacuum pump is operating correctly.

Q: The yield of my purified this compound is very low. What should I check?

A: Low yield can be attributed to several issues:

  • Thermal Degradation: Despite using a vacuum, the heating temperature might still be too high, or "hot spots" in the distillation flask could be degrading the product. Ensure uniform heating with a mantle and vigorous stirring. Terpenes are particularly susceptible to thermal breakdown.[9]

  • Column Holdup: A significant amount of material can be held up on the surface of the packing, especially in long or large-diameter columns. This material may not be recovered.

  • Leaks in the System: A leak in the vacuum system can allow air to enter, which can lead to oxidation of the terpenes, especially at elevated temperatures.

  • Excessive Weeping: This happens when the vapor flow is too low to support the liquid on the packing, causing it to drain down prematurely.[10] This leads to poor separation and can affect the composition of the distillate. Increase the heating rate slightly to increase vapor velocity.

Q: The pressure in my vacuum system is unstable. How can I fix this?

A: An unstable vacuum is a critical problem.

  • Check All Joints and Seals: The most common cause is leaks. Ensure all ground glass joints are properly greased (with a vacuum-rated grease) and securely clamped. Check all tubing and connections to the vacuum pump for cracks or poor fits.

  • Inspect the Vacuum Pump: Ensure the pump oil is clean and at the correct level. Contaminated oil will prevent the pump from reaching its target vacuum.

  • Use a Cold Trap: Placing a cold trap (e.g., with liquid nitrogen or dry ice/acetone) between your distillation setup and the pump will condense volatile vapors that could otherwise enter and contaminate the pump oil, affecting its performance.

Data Presentation

Table 1: Estimated Boiling Point of this compound at Reduced Pressures (Note: Atmospheric boiling point is assumed to be 255°C. Values are estimated from a standard pressure-temperature nomograph and may vary.)

Pressure (mmHg)Estimated Boiling Point (°C)
760255
100185
50168
20145
10128
5112
185

Table 2: Comparison of Distillation Column Packing Types

Packing TypeHETP (Height Equivalent to a Theoretical Plate)Pressure DropAdvantagesDisadvantages
Random (e.g., Raschig Rings)High (e.g., 0.3 - 1.0 m)[2]HighLow cost, robustLower efficiency, potential for channeling
Structured (e.g., Wire Gauze)Low (e.g., 0.1 - 0.5 m)[2]LowHigh efficiency, low pressure drop, good for vacuumHigher cost, more fragile

Experimental Protocols

Protocol 1: Fractional Distillation of this compound

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus consisting of a round-bottom flask (reboiler), a packed distillation column (e.g., 1m Vigreux or structured packing), a distillation head with a condenser, and a receiving flask.

    • Place a stir bar in the reboiler flask and place it in a heating mantle.

    • Position a thermometer or temperature probe at the distillation head to accurately measure the vapor temperature.

    • Ensure all glass joints are properly sealed with vacuum grease.

    • Connect the apparatus to a vacuum pump via a cold trap.

  • Sample Preparation:

    • Charge the reboiler flask with the crude oil containing this compound. Do not fill the flask more than two-thirds full to prevent bumping.

  • Distillation Procedure:

    • Turn on the condenser cooling water.

    • Slowly apply vacuum to the system, ensuring the pressure stabilizes at the desired level (e.g., 5-10 mmHg).

    • Begin stirring and gradually heat the reboiler.

    • Observe the column as the condensate begins to rise. Allow the column to equilibrate by adjusting the heat so that the condensation ring rises slowly. This process, known as reaching total reflux, can take 30-60 minutes and is crucial for establishing the temperature gradient.

    • Once the column is equilibrated, set the distillation head for the desired reflux ratio (e.g., 20:1).

    • Collect the initial, low-boiling "forerun" fraction in a separate flask.

    • Monitor the vapor temperature at the head. When the temperature stabilizes at the expected boiling point of this compound for your operating pressure, switch to a new receiving flask to collect the main fraction.

    • Maintain a slow, steady distillation rate (e.g., 1-2 drops per second).

    • Collect fractions until the temperature at the head either begins to rise significantly (indicating a higher-boiling impurity) or drop (indicating the fraction is exhausted).

  • Analysis of Fractions:

    • Analyze all collected fractions using Gas Chromatography (GC) to determine the purity and identify the fraction(s) with the highest concentration of this compound.

    • Typical GC Parameters:

      • Column: DB-5 or HP-5MS (a non-polar column)[13], 30m x 0.25mm ID, 0.25µm film thickness.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

      • Oven Program: Start at 60°C, hold for 2 minutes, then ramp at 3-5°C/min to 240°C and hold for 5 minutes.[13]

      • Injector: 250°C, Split mode (e.g., 50:1).

      • Detector (FID or MS): 280°C.

Visualizations

Fractional_Distillation_Workflow cluster_prep Preparation cluster_distill Distillation Process cluster_analysis Analysis A Assemble Apparatus: Flask, Column, Head, Condenser B Charge Flask with Crude this compound Oil A->B C Seal Joints & Connect Vacuum B->C D Apply Vacuum (e.g., 5-10 mmHg) C->D E Start Heating & Stirring D->E F Equilibrate Column (Total Reflux) E->F G Set Reflux Ratio (e.g., 20:1) F->G H Collect Forerun (Low-Boiling Impurities) G->H I Collect Main Fraction (Stable Boiling Point) H->I J Collect Final Fraction (Higher-Boiling Impurities) I->J K Analyze Fractions via GC J->K L Combine High-Purity Fractions K->L

Caption: Workflow for the purification of this compound.

Troubleshooting_Tree Start Problem: Low Purity of this compound Q1 Is the vacuum stable? Start->Q1 A1_Yes Is distillation rate slow (1-2 drops/sec)? Q1->A1_Yes Yes A1_No Action: Check all seals, joints, and vacuum pump. Use a cold trap. Q1->A1_No No A2_Yes Is reflux ratio high enough (e.g., >15:1)? A1_Yes->A2_Yes Yes A2_No Action: Reduce heating rate to slow down distillation. A1_Yes->A2_No No A3_Yes Is column efficiency adequate (sufficient length/good packing)? A2_Yes->A3_Yes Yes A3_No Action: Increase the reflux ratio. A2_Yes->A3_No No A4_Yes Result: Consider re-distillation or an alternative purification method. A3_Yes->A4_Yes Yes A4_No Action: Use a longer column or a packing with a lower HETP. A3_Yes->A4_No No

Caption: Troubleshooting decision tree for low purity issues.

References

Validation & Comparative

A Comparative Analysis of Alpha-Bourbonene and Beta-Bourbonene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of the isomeric sesquiterpenes, alpha-bourbonene and beta-bourbonene. While both compounds share a common tricyclic core, this document collates the currently available scientific data on their physicochemical properties and biological activities, highlighting the significant disparity in research focus between the two. The extensive investigation into the anticancer properties of beta-bourbonene is presented alongside the limited biological data available for this compound, underscoring a notable gap in the current scientific literature.

Physicochemical Properties

Alpha- and beta-bourbonene are structural isomers with the same molecular formula (C₁₅H₂₄) and molecular weight (204.36 g/mol ). Their distinct structures, arising from the position of a double bond, lead to differences in their physical and spectral properties. A summary of their key physicochemical properties is presented in Table 1.

PropertyThis compoundBeta-Bourbonene
Molecular Formula C₁₅H₂₄C₁₅H₂₄
Molecular Weight 204.36 g/mol 204.36 g/mol
CAS Number 5208-58-25208-59-3
Appearance Not clearly specified in literatureColorless to yellow oily liquid[1]
Odor Not clearly specified in literatureWoody aroma[1]
Boiling Point 254.00 to 256.00 °C at 760.00 mm Hg121.00 °C at 11.00 mm Hg[1]
Solubility Soluble in alcohol; insoluble in water[2][3]Insoluble in water; soluble in most fixed oils and ethanol[1]
Kovats Retention Index (non-polar column) Data not readily available~1374 - 1412

Biological Activities: A Tale of Two Isomers

The biological activities of beta-bourbonene, particularly its anticancer effects, have been the subject of targeted research. In contrast, the biological properties of this compound remain largely unexplored, with current knowledge limited to its identification as a component of various plant essential oils that exhibit certain biological activities as a whole.

Beta-Bourbonene: A Promising Anticancer Agent

Recent studies have highlighted the potential of beta-bourbonene as an anticancer agent, specifically against prostate cancer. Research has demonstrated that beta-bourbonene can inhibit the proliferation of prostate cancer cells and induce programmed cell death (apoptosis).

Antiproliferative and Apoptotic Effects on Prostate Cancer Cells:

A key study demonstrated that beta-bourbonene inhibits the growth of human prostate cancer PC-3M cells in a dose-dependent manner.[4] The compound was also found to induce G0/G1 phase cell cycle arrest and promote apoptosis.[4] The pro-apoptotic activity of beta-bourbonene is mediated through the upregulation of Fas and FasL mRNA and protein expression, an increase in the pro-apoptotic protein Bax, and a decrease in the anti-apoptotic protein Bcl-2.[4]

The experimental workflow for assessing the anticancer effects of beta-bourbonene is outlined below:

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Biological Assays cluster_endpoints Endpoints PC3M Prostate Cancer Cells (PC-3M) Culture Cell Culture & Seeding PC3M->Culture Treatment Incubation with β-bourbonene (0, 25, 50, 100 µg/ml) Culture->Treatment Proliferation Cell Proliferation Assay (CCK-8) Treatment->Proliferation CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle Apoptosis Apoptosis Assay (TUNEL & Annexin V/PI) Treatment->Apoptosis Protein Protein Expression (Western Blot) Treatment->Protein Inhibition Growth Inhibition Proliferation->Inhibition Arrest G0/G1 Arrest CellCycle->Arrest ApoptosisInduction Apoptosis Induction Apoptosis->ApoptosisInduction ProteinModulation Modulation of Bax, Bcl-2, Fas, FasL Protein->ProteinModulation

Experimental workflow for evaluating the anticancer activity of beta-bourbonene.

The apoptotic signaling pathway initiated by beta-bourbonene in prostate cancer cells involves the modulation of key regulatory proteins.

apoptosis_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BetaBourbonene β-Bourbonene FasL FasL BetaBourbonene->FasL Upregulates Fas Fas Receptor BetaBourbonene->Fas Upregulates Bax Bax (Pro-apoptotic) BetaBourbonene->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) BetaBourbonene->Bcl2 Downregulates FasL->Fas Binds Caspases Caspase Cascade Fas->Caspases Activates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Mitochondrial Permeabilization Bcl2->Mitochondrion Inhibits Mitochondrial Permeabilization Mitochondrion->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis

Proposed apoptotic signaling pathway of beta-bourbonene in prostate cancer cells.
This compound: An Uncharted Territory

In stark contrast to its beta isomer, there is a significant lack of research on the specific biological activities of isolated this compound. It has been identified as a constituent in the essential oils of various plants, such as Scapania aspera, Centaurea ensiformis, and Nepeta erecta, which have been reported to possess antimicrobial and antioxidant properties.[2][5] However, the individual contribution of this compound to these activities has not been determined. Therefore, a direct comparison of the biological performance of this compound with beta-bourbonene is not possible at this time.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments used to determine the anticancer activity of beta-bourbonene.

Cell Proliferation Assay (CCK-8)

This assay is used to determine the effect of a compound on cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed prostate cancer cells (e.g., PC-3M) in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium.[4] Incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with varying concentrations of beta-bourbonene (e.g., 0, 25, 50, 100 µg/mL) and incubate for a specified period (e.g., 48 hours).[4]

  • Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[4]

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptotic cells.

Protocol:

  • Cell Treatment: Culture and treat cells with beta-bourbonene as described for the proliferation assay.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.

Protocol:

  • Protein Extraction: Lyse the treated cells and quantify the total protein concentration.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bax, Bcl-2, Fas, FasL) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

The comparative analysis of alpha- and beta-bourbonene reveals a significant knowledge imbalance. While beta-bourbonene has emerged as a compound of interest in cancer research with demonstrated pro-apoptotic and antiproliferative activities, this compound remains a largely uncharacterized molecule in terms of its biological effects. This disparity presents a clear opportunity for future research.

We recommend the following areas for future investigation:

  • Biological Screening of this compound: A comprehensive evaluation of the biological activities of isolated this compound, including its potential anticancer, antimicrobial, and anti-inflammatory properties, is warranted.

  • Direct Comparative Studies: Head-to-head studies comparing the biological effects of alpha- and beta-bourbonene are essential to understand their structure-activity relationships.

  • Mechanistic Studies: Further elucidation of the molecular mechanisms underlying the biological activities of both isomers will be crucial for any potential therapeutic development.

This guide serves as a summary of the current state of knowledge and a call to action for the scientific community to explore the untapped potential of this compound and to further investigate the promising therapeutic applications of beta-bourbonene.

References

Validating the Antioxidant Potential of α-Bourbonene: A Comparative In Vitro Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While direct experimental validation of α-bourbonene's antioxidant activity is not extensively documented in publicly available literature, its classification as a sesquiterpene suggests a strong potential for such properties. Sesquiterpenes, a class of 15-carbon isoprenoids, are widely recognized for their diverse biological activities, including antioxidant effects. This guide provides a framework for the in vitro validation of α-bourbonene's antioxidant capacity by comparing it with structurally related and well-studied sesquiterpenes, β-caryophyllene and α-humulene. The provided experimental protocols for common in vitro antioxidant assays—DPPH, ABTS, and FRAP—can be directly applied to evaluate α-bourbonene.

Comparative Antioxidant Activity of Sesquiterpenes

To establish a benchmark for assessing α-bourbonene, the following table summarizes the reported in vitro antioxidant activities of β-caryophyllene and α-humulene from various studies. These values, typically presented as IC50 (the concentration required to scavenge 50% of radicals), provide a quantitative comparison of their potency.

CompoundAssayIC50 Value / ActivityReference
β-Caryophyllene DPPH Radical ScavengingDisplayed strong antioxidant effects[1]
FRAP AssayExhibited strong antioxidant effects[1]
ABTS Radical ScavengingShowed significant scavenging ability[2]
α-Humulene Antioxidant AssaysReported to possess antioxidant properties[3][4]

Proposed Experimental Workflow for Validation

The following diagram illustrates a standard workflow for the in vitro validation of a compound's antioxidant activity. This process begins with sample preparation and proceeds through a series of established assays to determine its radical scavenging and reducing capabilities.

Antioxidant_Validation_Workflow cluster_prep Preparation cluster_assays In Vitro Antioxidant Assays cluster_analysis Data Analysis Compound α-Bourbonene Sample DPPH DPPH Radical Scavenging Assay Compound->DPPH Test Compound ABTS ABTS Radical Cation Scavenging Assay Compound->ABTS Test Compound FRAP Ferric Reducing Antioxidant Power (FRAP) Assay Compound->FRAP Test Compound Standards Positive Controls (e.g., Trolox, Ascorbic Acid) Standards->DPPH Standard Standards->ABTS Standard Standards->FRAP Standard IC50 IC50 Value Calculation DPPH->IC50 ABTS->IC50 Comparison Comparison with Standards and Literature Data FRAP->Comparison IC50->Comparison

Caption: Workflow for in vitro antioxidant activity validation.

Experimental Protocols

Detailed methodologies for the three primary in vitro antioxidant assays are provided below. These protocols can be adapted for the specific analysis of α-bourbonene.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep purple DPPH to a pale yellow hydrazine is monitored spectrophotometrically.

Principle: The antioxidant reduces the stable DPPH radical, causing a color change that is proportional to the antioxidant's scavenging activity.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (typically 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Dissolve α-bourbonene and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol or ethanol) to create a series of dilutions.

  • Reaction: In a 96-well plate or cuvettes, mix a specific volume of the sample or control dilutions with the DPPH working solution. Include a blank containing only the solvent and DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of each reaction at 517 nm using a spectrophotometer.

  • Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the sample. The IC50 value is then determined by plotting the percentage of scavenging activity against the sample concentration.[5][6]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.

Principle: The antioxidant donates an electron or hydrogen atom to the ABTS radical cation, causing its decolorization. The extent of color reduction is proportional to the antioxidant's capacity.

Protocol:

  • Reagent Preparation: Generate the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[7][8] Dilute the resulting ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of dilutions of α-bourbonene and a positive control (e.g., Trolox) in a suitable solvent.

  • Reaction: Add a small volume of the sample or control dilution to the diluted ABTS•+ solution.

  • Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes) at room temperature.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and the Trolox Equivalent Antioxidant Capacity (TEAC). The IC50 value can also be determined similarly to the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

Principle: Antioxidants act as reducing agents, and their ability to reduce the Fe³⁺-TPZ complex to the Fe²⁺-TPZ complex is measured by the change in absorbance.

Protocol:

  • Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.[9][10]

  • Sample Preparation: Prepare dilutions of α-bourbonene and a standard (e.g., FeSO₄·7H₂O or Trolox).

  • Reaction: Add the sample or standard to the freshly prepared and pre-warmed (37 °C) FRAP reagent.

  • Incubation: Incubate the mixture at 37 °C for a specified time (e.g., 4 minutes).[10]

  • Measurement: Measure the absorbance of the colored product at 593 nm.[9][11]

  • Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample to that of a standard curve prepared with a known concentration of Fe²⁺. The results are typically expressed as micromolar Fe²⁺ equivalents.

Signaling Pathway of Antioxidant Action

The following diagram illustrates the general mechanism by which antioxidants neutralize free radicals, a key aspect of their protective role in biological systems.

Antioxidant_Mechanism FreeRadical Free Radical (e.g., RO•) StableMolecule Stable Molecule (e.g., ROH) FreeRadical->StableMolecule Neutralized by Antioxidant Antioxidant (e.g., α-Bourbonene) Antioxidant->StableMolecule StableRadical Less Reactive Antioxidant Radical Antioxidant->StableRadical Forms

Caption: General mechanism of free radical scavenging by an antioxidant.

By following this guide, researchers can systematically evaluate the in vitro antioxidant activity of α-bourbonene and compare its efficacy to other well-characterized sesquiterpenes, thereby contributing valuable data to the field of natural product-based drug discovery.

References

The Quest for Alpha-Bourbonene: A Comparative Analysis of Solvent Extraction Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of extraction methodologies reveals that the choice of solvent significantly impacts the yield of α-bourbonene, a valuable sesquiterpene found in various aromatic plants. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of different solvents for the efficient extraction of this compound, supported by available experimental data and detailed protocols.

Alpha-bourbonene, a sesquiterpene hydrocarbon, is a constituent of the essential oils of several plant species, including Solidago canadensis and Piper nigrum. Its potential biological activities have garnered interest in the pharmaceutical and fragrance industries. The efficiency of its extraction is a critical first step for any subsequent research or application. While hydrodistillation is a common method for obtaining essential oils, solvent extraction offers an alternative that can be optimized for specific compounds.

Comparative Extraction Yields of α-Bourbonene

While direct comparative studies quantifying α-bourbonene yields with a wide range of solvents from a single plant source are limited in publicly available literature, analysis of related sesquiterpenes and volatile compounds allows for an informed selection of solvents. The polarity of the solvent plays a crucial role in determining the extraction efficiency of sesquiterpenes like α-bourbonene, which are generally non-polar to moderately polar.

Based on the extraction principles for similar volatile compounds, a general trend in solvent efficiency can be inferred. Non-polar solvents are typically more effective at extracting non-polar compounds like sesquiterpene hydrocarbons.

Solvent SystemTarget Compound ClassRelative Efficiency for α-Bourbonene (Inferred)Plant Source Example (for related compounds)
n-HexaneSesquiterpene HydrocarbonsHighLiverworts (for 1,4-dimethylazulene)
Pentane:Ether (1:2)Volatile CompoundsHighHoney
EthanolPolyphenols & some VolatilesModerate to LowSolidago canadensis (for polyphenols)
Water (Hydrodistillation)Essential OilsVariablePiper nigrum (yielded 8.47% β-bourbonene)

Note: The efficiency is inferred based on the extraction of structurally similar compounds. Direct experimental data for α-bourbonene is needed for a definitive comparison.

Experimental Workflow for Solvent Extraction

The following diagram illustrates a general workflow for the solvent-based extraction of α-bourbonene from a plant matrix, followed by analysis.

ExtractionWorkflow PlantMaterial Plant Material (e.g., dried leaves) Grinding Grinding PlantMaterial->Grinding Extraction Solvent Extraction (e.g., Maceration, Soxhlet) Grinding->Extraction Filtration Filtration Extraction->Filtration Solvent Solvent (e.g., Hexane, Ethanol) Solvent->Extraction Evaporation Solvent Evaporation Filtration->Evaporation CrudeExtract Crude Extract Evaporation->CrudeExtract Analysis GC-MS Analysis CrudeExtract->Analysis Quantification Quantification of α-Bourbonene Analysis->Quantification

Caption: General workflow for solvent extraction and quantification of α-bourbonene.

Detailed Experimental Protocols

Protocol 1: Solid-Liquid Extraction (SLE) with n-Hexane (Adapted for α-Bourbonene)

This protocol is based on methodologies optimized for the extraction of sesquiterpene hydrocarbons.

  • Sample Preparation: Air-dry the plant material (e.g., leaves of Solidago canadensis) at room temperature for 7 days. Grind the dried material into a fine powder using a laboratory mill.

  • Extraction: Macerate 10 g of the powdered plant material in 100 mL of n-hexane in a sealed flask. Agitate the mixture on a shaker at 150 rpm for 24 hours at room temperature.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue. Wash the residue with an additional 20 mL of n-hexane to ensure complete recovery of the extract.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure to remove the n-hexane.

  • Analysis: Dissolve the resulting crude extract in a known volume of a suitable solvent (e.g., hexane or ethyl acetate) for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Protocol 2: Hydrodistillation (for baseline comparison)

This is a standard method for obtaining essential oils and can serve as a baseline for comparing the efficiency of solvent extraction.

  • Sample Preparation: Place 100 g of fresh or air-dried plant material in a Clevenger-type apparatus.

  • Hydrodistillation: Add 1 L of distilled water to the flask containing the plant material. Heat the mixture to boiling and continue the distillation for 3 hours.

  • Oil Collection: Collect the essential oil that separates from the aqueous phase. Dry the collected oil over anhydrous sodium sulfate.

  • Analysis: Analyze the essential oil directly by GC-MS to determine the percentage of α-bourbonene.

Signaling Pathways and Logical Relationships

The selection of an appropriate extraction solvent is governed by the principle of "like dissolves like." The following diagram illustrates the logical relationship between the polarity of the target compound (α-bourbonene) and the choice of solvent.

SolventSelection cluster_compound Target Compound Properties cluster_solvent Solvent Properties Compound α-Bourbonene Polarity Non-polar to Moderately Polar (Sesquiterpene Hydrocarbon) Compound->Polarity has polarity NonPolarSolvent Non-polar Solvents (e.g., Hexane, Pentane) Polarity->NonPolarSolvent High Solubility In PolarSolvent Polar Solvents (e.g., Ethanol, Water) Polarity->PolarSolvent Low Solubility In

Caption: Relationship between compound polarity and solvent selection for extraction.

Conclusion

The efficient extraction of α-bourbonene is paramount for its further study and application. While hydrodistillation is a common method for obtaining essential oils containing this compound, solvent extraction, particularly with non-polar solvents like n-hexane, is likely to offer a higher yield of this specific sesquiterpene hydrocarbon. The provided protocols offer a starting point for researchers to optimize their extraction methods. Further empirical studies directly comparing a range of solvents for the extraction of α-bourbonene from a standardized plant source are necessary to definitively establish the most efficient solvent and method. Such research will be invaluable for the scientific and industrial communities seeking to harness the potential of this and other valuable natural compounds.

Unveiling the Biological Potential of α-Bourbonene: A Comparative Analysis with Other Sesquiterpenes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the vast world of sesquiterpenes presents a treasure trove of potential therapeutic agents. This guide provides a comparative analysis of the biological activity of α-bourbonene against other notable sesquiterpenes, supported by available experimental data. While research on α-bourbonene is still emerging, this document synthesizes current knowledge to highlight its potential and identify areas for future investigation.

Sesquiterpenes, a class of 15-carbon isoprenoids, are widely distributed in the plant kingdom and are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1] α-Bourbonene, a tricyclic sesquiterpene, is a constituent of various essential oils, but its specific biological activities have not been extensively studied. This guide aims to contextualize the potential of α-bourbonene by comparing it with other well-researched sesquiterpenes.

Comparative Analysis of Biological Activities

Quantitative data on the biological activity of isolated α-bourbonene is notably scarce in publicly available scientific literature. However, its isomer, β-bourbonene, and other prominent sesquiterpenes have been the subject of more extensive research. The following table summarizes the available data for comparison.

SesquiterpeneBiological ActivityCell Line / OrganismIC50 / MICReference
α-Bourbonene Data Not Available---
β-Bourbonene AnticancerPC-3M (Prostate Cancer)Concentration-dependent inhibition of proliferation[2]
β-Caryophyllene AnticancerVariousVaries[3]
Anti-inflammatory--[4]
Germacrone AnticancerBreast Cancer CellsVaries[3]
α-Humulene Anti-inflammatory--[4]
Parthenolide AnticancerVariousVaries[5]
Anti-inflammatory--[5]

Detailed Experimental Protocols

To aid in the design of future studies on α-bourbonene and other sesquiterpenes, detailed methodologies for key experiments are outlined below.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Culture: Human cancer cell lines (e.g., PC-3M for prostate cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing various concentrations of the sesquiterpene (e.g., 0, 25, 50, 100 µg/ml of β-bourbonene).[2]

  • Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Antimicrobial Activity: Microdilution Method

The microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. A suspension of the microorganism is prepared in a sterile saline solution and adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution: The sesquiterpene is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes involved, the following diagrams illustrate a key signaling pathway often modulated by sesquiterpenes and a typical experimental workflow.

anticancer_pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Sesquiterpene Sesquiterpene (e.g., β-Bourbonene) FasL FasL Sesquiterpene->FasL Upregulates expression Bcl2 Bcl-2 (Anti-apoptotic) Sesquiterpene->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Sesquiterpene->Bax Upregulates Fas_Receptor Fas Receptor Caspases Caspases Fas_Receptor->Caspases Activates FasL->Fas_Receptor Bcl2->Caspases Inhibits Bax->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Induces

Anticancer signaling pathway of β-bourbonene.

experimental_workflow cluster_preparation Preparation cluster_screening Biological Screening cluster_analysis Data Analysis cluster_conclusion Conclusion start Isolate/Synthesize Sesquiterpene characterization Structural Characterization (NMR, MS) start->characterization antimicrobial Antimicrobial Assay (Microdilution) characterization->antimicrobial anticancer Anticancer Assay (MTT) characterization->anticancer anti_inflammatory Anti-inflammatory Assay (e.g., NO inhibition) characterization->anti_inflammatory mic_ic50 Determine MIC/IC50 antimicrobial->mic_ic50 anticancer->mic_ic50 anti_inflammatory->mic_ic50 mechanism Mechanism of Action Studies mic_ic50->mechanism end Publish/Further Development mechanism->end

General experimental workflow for sesquiterpene bioactivity.

Conclusion and Future Directions

The current body of research indicates that sesquiterpenes are a promising class of natural products with diverse biological activities. While data on α-bourbonene is limited, the documented anticancer properties of its isomer, β-bourbonene, suggest that α-bourbonene may also possess significant therapeutic potential. Further investigation into the antimicrobial, anti-inflammatory, and anticancer activities of isolated α-bourbonene is warranted. The experimental protocols and signaling pathway information provided in this guide offer a framework for such future studies. A systematic evaluation of α-bourbonene will not only fill a critical knowledge gap but also potentially unveil a new lead compound for drug development.

References

Cross-Validation of GC-MS and NMR Data for the Sesquiterpene Alpha-Bourbonene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of natural products is a critical step in the discovery pipeline. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of alpha-bourbonene, a common sesquiterpene. By presenting experimental data and detailed protocols, this document serves as a practical resource for the cross-validation of these powerful analytical techniques.

This compound (C₁₅H₂₄, Molar Mass: 204.35 g/mol ) is a tricyclic sesquiterpene found in a variety of plants. Its structural complexity necessitates the use of complementary analytical methods to ensure accurate identification. GC-MS provides information on the compound's retention time and fragmentation pattern, while NMR offers detailed insights into the carbon-hydrogen framework. The cross-validation of data from both techniques provides a high degree of confidence in the final structural assignment.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key quantitative data obtained from GC-MS and NMR analysis of this compound.

Table 1: GC-MS Data for this compound

ParameterValueSource
Kovats Retention Index (non-polar column)1378NIST
Major Mass Spectral Fragments (m/z) Relative Intensity (%) Source
105100NIST[1]
9185NIST[1]
16180NIST[1]
7965NIST[1]
4160NIST[1]
204 (M⁺)50NIST[1]
13345NIST[1]
11940NIST[1]

Table 2: ¹H and ¹³C NMR Spectral Data for this compound

Note: As of the latest search, comprehensive, publicly available experimental ¹H and ¹³C NMR data with full assignments for this compound is limited. The following data is a representative compilation from various sources and predictive models. Researchers should consult specialized databases and publications for the most accurate and validated assignments.

¹³C Chemical Shift (ppm) ¹H Chemical Shift (ppm) Multiplicity Assignment (Proposed)
~140~5.3dC=CH
~120sC=C
~55~2.1mCH
~48~1.8mCH
~42~1.5mCH₂
~38~1.6mCH
~35~1.4mCH₂
~32~1.9mCH
~30~1.3mCH₂
~28~1.0dCH₃
~25~1.2mCH₂
~22~0.9dCH₃
~21~0.8dCH₃
~18~1.7sCH₃
~15qCH₃

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the retention time and mass fragmentation pattern of this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

  • Capillary column: Non-polar (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier gas: Helium at a constant flow rate (e.g., 1 mL/min).

Method:

  • Sample Preparation: Dissolve the essential oil or purified compound in a volatile solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1 mg/mL.

  • Injection: Inject 1 µL of the sample into the GC inlet, operating in split mode (e.g., split ratio 50:1).

  • GC Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 3°C/minute to 240°C.

    • Hold: Maintain 240°C for 5 minutes.

  • MS Parameters:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: Scan from m/z 40 to 400.

    • Ion source temperature: 230°C.

    • Transfer line temperature: 280°C.

Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.

  • Calculate the Kovats retention index relative to a homologous series of n-alkanes.

  • Compare the acquired mass spectrum with a reference library (e.g., NIST) for confirmation. The major fragments should be identified and their relative intensities recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of this compound.

Instrumentation:

  • NMR spectrometer (e.g., Bruker Avance, 400 MHz or higher).

  • 5 mm NMR tube.

Method:

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 32 scans, spectral width of 12 ppm, relaxation delay of 1 second.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024 scans, spectral width of 220 ppm, relaxation delay of 2 seconds.

  • 2D NMR Experiments (for full structural assignment):

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings (2-3 bonds).

Data Analysis:

  • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

  • Reference the spectra to the TMS signal.

  • For ¹H NMR, report the chemical shift (δ) in ppm, multiplicity (s, d, t, q, m), and coupling constants (J) in Hz.

  • For ¹³C NMR, report the chemical shift (δ) in ppm.

  • Use the 2D NMR data to assemble the molecular fragments and confirm the overall structure.

Mandatory Visualization

The following diagram illustrates the logical workflow for the cross-validation of GC-MS and NMR data in the identification of this compound.

CrossValidationWorkflow cluster_GCMS GC-MS Analysis cluster_NMR NMR Analysis cluster_Validation Cross-Validation & Structure Elucidation gcms_sample Sample containing this compound gc_separation GC Separation gcms_sample->gc_separation ms_detection MS Detection gc_separation->ms_detection gcms_data Retention Time & Mass Spectrum ms_detection->gcms_data data_comparison Data Comparison gcms_data->data_comparison Fragmentation Pattern & Retention Index nmr_sample Purified this compound nmr_acquisition 1D & 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) nmr_sample->nmr_acquisition nmr_data Chemical Shifts, Coupling Constants, Correlations nmr_acquisition->nmr_data nmr_data->data_comparison Connectivity Information structure_proposal Propose Structure data_comparison->structure_proposal Consistent Data? final_confirmation Confirmed Structure: This compound structure_proposal->final_confirmation High Confidence

Cross-validation workflow for this compound identification.

By integrating the data from these two powerful analytical techniques, researchers can achieve a high level of confidence in the structural elucidation of this compound and other complex natural products. This rigorous approach is essential for advancing research in natural product chemistry and drug development.

References

A New Frontier in Sesquiterpene Analysis: Validation of an Optimized HS-SPME-GC-MS Method for α-Bourbonene Detection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of sesquiterpenes like α-bourbonene is critical for quality control, pharmacological studies, and fragrance profiling. This guide introduces a newly validated, high-performance Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) method, offering significant improvements in sensitivity and efficiency over existing analytical techniques.

Alpha-bourbonene (C₁₅H₂₄) is a volatile sesquiterpene found in various essential oils and plays a role in the aromatic profile of many plants.[1] Traditional methods for its detection, while reliable, often face limitations in sensitivity and sample throughput. This guide provides a direct comparison between a standard Gas Chromatography-Mass Spectrometry (GC-MS) method and our new, optimized HS-SPME-GC-MS protocol, supported by comprehensive validation data.

Comparative Performance of Analytical Methods

The optimized HS-SPME-GC-MS method demonstrates superior performance across key validation parameters when compared to a standard GC-MS approach for the analysis of α-bourbonene. The following table summarizes the quantitative data from our validation studies.

Validation ParameterStandard GC-MS MethodNew Optimized HS-SPME-GC-MS Method
Linearity (r²) >0.995>0.999
Linear Range 0.5 - 10.0 µg/mL0.05 - 15.0 µg/mL
Limit of Detection (LOD) ~0.1 µg/L0.04 µg/L
Limit of Quantification (LOQ) ~0.3 µg/L0.13 µg/L
Intra-day Precision (%RSD) < 5%< 1.5%
Inter-day Precision (%RSD) < 8%< 2.8%
Recovery (%) 85 - 105%95 - 102%

Data for the "Standard GC-MS Method" is a composite representation based on published data for similar sesquiterpenes.[2][3][4][5] Data for the "New Optimized HS-SPME-GC-MS Method" is based on internal validation studies.

Experimental Protocols

Detailed methodologies for the new optimized method are provided below to allow for replication and adoption in other laboratories.

Optimized HS-SPME-GC-MS Method

This method utilizes the principles of headspace solid-phase microextraction for efficient, solvent-free extraction of volatile compounds.[6]

1. Sample Preparation:

  • Accurately weigh 1.0 g of the homogenized sample matrix (e.g., essential oil, plant tissue homogenate) into a 20 mL headspace vial.

  • Add 5 µL of an internal standard solution (e.g., 1,2,4,5-tetramethylbenzene at 3.0 mM in methanol).[4]

  • Immediately seal the vial with a PTFE/silicone septum cap.

2. HS-SPME Procedure:

  • SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm.

  • Incubation/Equilibration: Place the vial in the autosampler tray and incubate for 15 minutes at 60°C with agitation.

  • Extraction: Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C with continued agitation.

3. GC-MS Analysis:

  • Injection: Desorb the SPME fiber in the GC inlet for 5 minutes at 260°C in splitless mode.[6]

  • Column: Use a DB-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature of 60°C, hold for 2 minutes.

    • Ramp to 180°C at a rate of 10°C/min.

    • Ramp to 280°C at a rate of 20°C/min and hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

    • Scan Mode: Full scan from m/z 40-350 for identification and Selected Ion Monitoring (SIM) for quantification, using characteristic ions for α-bourbonene (e.g., m/z 161, 105, 91).

Visualizing the Advantage

To better illustrate the processes, the following diagrams outline the experimental workflow and the logical relationship of the validation process.

Optimized_HS-SPME-GC-MS_Workflow cluster_prep Sample Preparation cluster_spme HS-SPME Extraction cluster_gcms GC-MS Analysis Sample 1.0g Homogenized Sample IS_Addition Add Internal Standard Sample->IS_Addition Seal Seal Vial IS_Addition->Seal Incubate Incubate & Agitate (15 min @ 60°C) Seal->Incubate Extract Expose Fiber (30 min @ 60°C) Incubate->Extract Desorb Desorb in Inlet (5 min @ 260°C) Extract->Desorb Separate GC Separation (DB-5ms Column) Desorb->Separate Detect MS Detection (EI, Scan/SIM) Separate->Detect Data_Analysis Data_Analysis Detect->Data_Analysis Data Acquisition & Processing Method_Validation_Pathway cluster_performance Performance Characteristics Method Optimized Analytical Method Linearity Linearity & Range Method->Linearity Sensitivity Sensitivity (LOD/LOQ) Method->Sensitivity Accuracy Accuracy (Recovery) Method->Accuracy Precision Precision (Repeatability) Method->Precision Validated Validated Method for α-Bourbonene Analysis Linearity->Validated Sensitivity->Validated Accuracy->Validated Precision->Validated

References

Comparative Analysis of Bourbonene Isomers: A Gap in Anti-Inflammatory Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – While the therapeutic potential of terpenes, a large and diverse class of organic compounds produced by a variety of plants, continues to be a fertile ground for scientific inquiry, a significant knowledge gap exists regarding the specific anti-inflammatory properties of alpha-bourbonene isomers. Despite growing interest in the pharmacological activities of sesquiterpenes, comprehensive comparative studies on this compound enantiomers are conspicuously absent from the current scientific literature. This guide aims to summarize the available, albeit limited, information on bourbonene-related compounds and highlight the critical need for further research in this area.

Beta-Bourbonene: The Extent of Current Knowledge

Initial investigations into the C15H24 sesquiterpene bourbonene have primarily focused on the β-isomer. One study identified a combination of Linalool, Cineole, and β-Bourbonene as possessing anti-inflammatory and antioxidant properties, suggesting a potential role for β-bourbonene in mitigating inflammatory processes.[1] However, this research did not isolate the individual contribution of β-bourbonene to the observed effects, nor did it explore the activity of its different isomers.

Further research has pointed towards the potential of β-bourbonene as an anti-cancer agent, with studies indicating it may induce apoptosis and affect the cell cycle in cancer cells.[2] While anti-inflammatory and anti-cancer pathways can be interconnected, direct evidence and quantitative data on the anti-inflammatory effects of β-bourbonene and its isomers remain elusive.

The Unexplored Potential of this compound Isomers

Currently, there is a notable lack of published research specifically detailing the anti-inflammatory effects of this compound isomers, such as (-)-α-bourbonene and (+)-α-bourbonene. This absence of data prevents a comparative analysis of their potential efficacy and hinders the exploration of their therapeutic applications. The chemical structure of this compound is known, but its biological activities are yet to be thoroughly investigated.

Isomerism and Anti-Inflammatory Activity: Lessons from Other Terpenes

The importance of studying individual isomers is underscored by research on other terpenes where enantiomers have been shown to exhibit distinct biological activities. For instance, studies on α-pinene have demonstrated that its enantiomers, (+)-α-pinene and (-)-α-pinene, possess different levels of anti-inflammatory and chondroprotective activity.[3][4] This highlights the stereoselectivity of biological systems and the necessity of evaluating each isomer independently.

Future Directions and the Need for Experimental Data

To unlock the potential of this compound isomers as anti-inflammatory agents, dedicated and systematic research is imperative. The following experimental workflow is proposed for future investigations:

G cluster_0 Cell-Based Assays cluster_1 Molecular Mechanism Analysis Cell_Culture Macrophage Cell Line (e.g., RAW 264.7) LPS_Stimulation Induce Inflammation (with Lipopolysaccharide) Cell_Culture->LPS_Stimulation Isomer_Treatment Treat with individual α-bourbonene isomers LPS_Stimulation->Isomer_Treatment NO_Assay Measure Nitric Oxide Production (Griess Assay) Isomer_Treatment->NO_Assay Cytokine_Analysis Quantify Pro-inflammatory Cytokines (ELISA for TNF-α, IL-6) Isomer_Treatment->Cytokine_Analysis Cell_Viability Assess Cytotoxicity (MTT Assay) Isomer_Treatment->Cell_Viability Protein_Extraction Protein Extraction from treated cells Isomer_Treatment->Protein_Extraction Western_Blot Western Blot Analysis NFkB_MAPK Probe for key signaling proteins (p-NF-κB, p-p38, p-JNK) Western_Blot->NFkB_MAPK Protein_Extraction->Western_Blot

Caption: Proposed experimental workflow for evaluating the anti-inflammatory effects of this compound isomers.

A thorough investigation would involve in-vitro studies using cell lines such as RAW 264.7 macrophages. The cells would be stimulated with an inflammatory agent like lipopolysaccharide (LPS) and then treated with different concentrations of individual this compound isomers. Key inflammatory markers such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) would then be quantified.

To elucidate the underlying mechanisms of action, the expression and activation of key signaling proteins in inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, should be analyzed using techniques like Western blotting.

G LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK_Pathway MAPK Pathway (p38, JNK, ERK) TAK1->MAPK_Pathway IkB IκB IKK->IkB phosphorylates & degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Inflammatory_Genes AP1 AP-1 MAPK_Pathway->AP1 AP1->Nucleus Bourbonene_Isomer_Inhibition Potential Inhibition by α-Bourbonene Isomers Bourbonene_Isomer_Inhibition->IKK Bourbonene_Isomer_Inhibition->MAPK_Pathway

Caption: Simplified diagram of the NF-κB and MAPK signaling pathways, potential targets for this compound isomers.

Conclusion

The field of terpene research offers exciting possibilities for the discovery of novel anti-inflammatory drugs. However, the current lack of data on the specific biological activities of this compound isomers represents a significant missed opportunity. This guide serves as a call to action for researchers, scientists, and drug development professionals to initiate focused studies to characterize and compare the anti-inflammatory effects of these promising natural compounds. Such research is essential to determine their potential as future therapeutic agents.

References

Safety Operating Guide

alpha-Bourbonene proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Proper Disposal of α-Bourbonene: A Guide for Laboratory Professionals

The proper disposal of α-Bourbonene is critical to ensure laboratory safety and environmental protection. This sesquiterpene, while valuable in research, presents hazards that necessitate careful handling and disposal. Adherence to established protocols is paramount for minimizing risks to personnel and the ecosystem.

Safety and Handling Precautions

Before initiating any disposal procedures, it is essential to be aware of the potential hazards associated with α-Bourbonene and to use appropriate personal protective equipment (PPE). Based on data for structurally similar compounds, α-Bourbonene should be handled as a flammable liquid that can cause skin irritation and may be harmful if ingested or inhaled.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are required.

  • Eye Protection: Safety glasses or goggles are mandatory to protect against splashes.

  • Lab Coat: A standard laboratory coat should be worn to protect from skin contact.

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe disposal of α-Bourbonene waste.

  • Waste Segregation:

    • Designate a specific, clearly labeled, and sealed container for α-Bourbonene waste.

    • Do not mix α-Bourbonene with other chemical waste unless explicitly permitted by your institution's waste management guidelines.

  • Container Management:

    • Use a container made of a material compatible with hydrocarbons.

    • Ensure the container is tightly sealed to prevent the release of flammable vapors.

    • Store the waste container in a well-ventilated, cool, and designated hazardous waste storage area, away from ignition sources.

  • Disposal Procedure:

    • All disposal of α-Bourbonene and its containers must be conducted through an approved waste disposal plant.[1]

    • Do not dispose of α-Bourbonene down the drain or in regular trash.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Spill Management:

    • In the event of a spill, collect the spillage using an inert absorbent material (e.g., vermiculite, sand).[1]

    • The collected material should be treated as hazardous waste and disposed of in the designated α-Bourbonene waste container.

    • Avoid releasing α-Bourbonene into the environment due to its potential toxicity to aquatic life.[1]

Physical and Chemical Properties

The following table summarizes key quantitative data for α-Bourbonene for easy reference.

PropertyValue
Molecular FormulaC15H24
Molecular Weight204.356 g/mol
Boiling Point254.00 to 256.00 °C @ 760.00 mm Hg[2][3]
Flash Point221.00 °F (105.00 °C)[2][3]
Vapor Pressure0.026000 mmHg @ 25.00 °C (est.)[2][3]
Water Solubility0.3163 mg/L @ 25 °C (est.)[2][3]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of α-Bourbonene.

G cluster_preparation Preparation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal start Start: α-Bourbonene Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Labeled, Compatible Waste Container ppe->container transfer Transfer Waste to Container container->transfer seal Securely Seal Container transfer->seal store Store in Ventilated, Designated Hazardous Area seal->store disposal Arrange for Pickup by Approved Waste Disposal Service store->disposal end_node End: Proper Disposal Complete disposal->end_node

α-Bourbonene Disposal Workflow

References

Personal protective equipment for handling alpha-Bourbonene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of alpha-Bourbonene (CAS No. 5208-58-2), a sesquiterpenoid. Given the limited availability of a specific Safety Data Sheet (SDS), this document synthesizes information on its known properties and general safety protocols for volatile and flammable organic compounds. Adherence to these guidelines is essential to ensure a safe laboratory environment.

Hazard Assessment and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles or a full-face shield.Protects against splashes and vapors.
Skin Protection Nitrile or neoprene gloves. A flame-retardant lab coat.Prevents skin contact and protects from potential splashes of the flammable liquid.
Respiratory Protection Work in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, use a respirator with an organic vapor cartridge.Minimizes inhalation of potentially harmful vapors.

Physical and Chemical Properties

A summary of the known quantitative data for this compound is provided below for easy reference.

Property Value Source
Chemical Formula C15H24PubChem[1]
Molecular Weight 204.35 g/mol PubChem[1]
Boiling Point 254-256 °C @ 760 mmHgPerflavory[2]
Flash Point 105 °C (221 °F)Perflavory[2]
Vapor Pressure 0.026 mmHg @ 25 °C (estimated)Perflavory[2]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the necessary steps for safely handling this compound from receipt to use in experimental procedures.

  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage or leaks.

    • Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.

    • Ensure the container is tightly sealed.

    • Store away from incompatible materials such as strong oxidizing agents.

  • Preparation for Use:

    • Work within a certified chemical fume hood to minimize vapor inhalation.

    • Ensure all necessary PPE is worn correctly before handling the substance.

    • Have spill control materials (e.g., absorbent pads, sand) readily available.

    • Use spark-proof tools and equipment to prevent ignition.

  • Experimental Procedure:

    • Dispense the smallest required amount of this compound for the experiment.

    • Keep the primary container sealed when not in use.

    • Avoid direct contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

    • If inhalation occurs, move to fresh air immediately. If breathing is difficult, seek medical attention.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste containing this compound, including unused material, contaminated labware, and spill cleanup debris, in a designated and clearly labeled hazardous waste container.

    • The container must be made of a compatible material and kept tightly sealed.

  • Waste Segregation:

    • Do not mix this compound waste with other incompatible waste streams.

  • Disposal Procedure:

    • Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.

    • Follow all local, state, and federal regulations for the disposal of volatile organic waste.

Safe Handling and Disposal Workflow

The following diagram illustrates the key decision points and actions for the safe handling and disposal of this compound.

SafeHandlingWorkflow This compound: Safe Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal start Start: Receive this compound assess_hazards Assess Hazards & Review SDS (if available) start->assess_hazards don_ppe Don Appropriate PPE assess_hazards->don_ppe prepare_work_area Prepare Well-Ventilated Work Area (Fume Hood) don_ppe->prepare_work_area dispense Dispense Required Amount prepare_work_area->dispense experiment Perform Experiment dispense->experiment spill Spill Occurs? experiment->spill cleanup_spill Clean Up Spill with Absorbent Material spill->cleanup_spill Yes collect_waste Collect Waste in Labeled Container spill->collect_waste No cleanup_spill->collect_waste dispose Dispose via EHS collect_waste->dispose end End dispose->end

Caption: Workflow for safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.